isochlorogenic acid A
Description
Isochlorogenic acid A has been reported in Farfugium japonicum, Artemisia princeps, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424282 | |
| Record name | Isochlorogenic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89919-62-0, 2450-53-5 | |
| Record name | 3,5-Dicaffeoylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isochlorogenic acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isochlorogenic acid A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-di-O-caffeoylquinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Isochlorogenic Acid A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochlorogenic acid A (ICGA A), a prominent member of the dicaffeoylquinic acid family, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of ICGA A, offering detailed experimental protocols, quantitative data summaries, and visual representations of its biosynthetic and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising natural compound.
Discovery and Structural Elucidation
Isochlorogenic acid was first isolated from green coffee extract in 1950 by Barnes et al.[1] Initially, it was mistakenly identified as 5-caffeylquinic acid. It wasn't until 1963 that analysis using distribution chromatography revealed that isochlorogenic acid is, in fact, a mixture of three isomers: this compound, B, and C.[1] this compound, chemically known as 3,5-dicaffeoylquinic acid, is a polyphenol composed of one molecule of quinic acid and two molecules of caffeic acid.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C25H24O12 | [2] |
| Molecular Weight | 516.4 g/mol | [2] |
| IUPAC Name | trans-(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | [2] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in methanol, ethanol, dimethyl sulfoxide; relatively insoluble in cold water | [1] |
| UV λmax (in Methanol) | 242, 327 nm | [3] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques.
| Technique | Key Data | Reference |
| ESI-MS | m/z: 515.1 [M+H]+ | [3] |
| ¹H NMR (300 MHz) | See reference for detailed peak assignments. | [4] |
| ¹³C NMR (300 MHz) | See reference for detailed peak assignments. | [4] |
Isolation and Purification Methodologies
The isolation of this compound from natural sources, such as Lonicera japonica Thunb. (honeysuckle), typically involves extraction followed by chromatographic purification.
Extraction from Plant Material
A common initial step is solvent extraction from dried and powdered plant material.
Protocol: Ethanol Extraction
-
Maceration: Mix the ground plant powder with an ethanol-based solvent (e.g., 70% ethanol).
-
Soaking: Allow the mixture to soak for a specified period, with occasional stirring, to allow the solvent to dissolve the target compounds.
-
Filtration: Separate the extract from the solid plant material by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a crude extract.
For a more exhaustive extraction, Soxhlet extraction can be employed, where the solvent is continuously circulated through the plant material.[5]
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid partition chromatography technique for separating and purifying this compound.
Protocol: HSCCC Purification
-
Two-Phase Solvent System Preparation: Prepare a two-phase solvent system, for example, composed of n-hexane:ethyl acetate:isopropanol:water (2:3:2:5, v/v/v/v).[6] Thoroughly mix the solvents and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.[3]
-
Column Equilibration: Fill the multilayer-coiled HSCCC column with the upper stationary phase. Then, pump the lower mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 860 rpm) until the system is equilibrated.[3]
-
Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions of the eluent at regular intervals.
-
Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, fractions from HSCCC containing this compound can be further purified using preparative HPLC.
Protocol: Preparative HPLC
-
Column and Mobile Phase: Use a suitable reversed-phase column (e.g., C18). The mobile phase typically consists of a gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Method Development: Initially, develop an analytical HPLC method to achieve good separation of this compound from impurities.
-
Scaling Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.
-
Fraction Collection: Inject the semi-purified sample and collect the fraction corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
Quantitative Data on Isolation
The yield and purity of isolated this compound can vary depending on the plant source and the isolation method employed.
| Plant Source | Isolation Method | Starting Material | Yield | Purity | Reference |
| Lonicera japonica Thunb. | HSCCC | 150 mg of ethyl acetate fraction | 19.65 mg | 99.1% | [6] |
| Lonicera japonica Thunb. | HSCCC | 480 mg of enriched fraction | 37.6 mg | 96.2% | [6] |
| Flower buds of Lonicera japonica | HSCCC followed by prep-HPLC | Methanol extract | Not specified | 98% | [7] |
| Artemisia turanica Krasch | Reversed-phase VLC followed by semi-preparative HPLC | 15 g of hydroethanolic extract | Not specified | Not specified | [8] |
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce caffeoyl-CoA and quinic acid, which are then esterified to form this compound.
Caption: Biosynthesis pathway of this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses. It can reduce the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways, including the ERK cascade, are involved in cell proliferation, differentiation, and survival. Chlorogenic acids have been shown to modulate these pathways.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Chlorogenic acid has been reported to inhibit the mTORC2 signaling pathway.
Caption: Inhibition of the mTOR signaling pathway by this compound.
Conclusion
The discovery and subsequent characterization of this compound have paved the way for extensive research into its therapeutic potential. The isolation and purification techniques, particularly HSCCC and preparative HPLC, have enabled the acquisition of high-purity ICGA A for pharmacological studies. A deeper understanding of its interactions with key signaling pathways, such as NF-κB, MAPK/ERK, and mTOR, provides a molecular basis for its observed anti-inflammatory, antioxidant, and other biological activities. This guide serves as a foundational resource to support and encourage further investigation into the promising applications of this compound in drug discovery and development.
References
- 1. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C25H24O12 | CID 6474310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The process of extracting chlorogenic acid from green coffee bean extract. [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of Two Isochlorogenic Acid Isomers from Phenolic Rich Fraction of Artemisia turanica Krasch - PMC [pmc.ncbi.nlm.nih.gov]
isochlorogenic acid A chemical structure and properties
An In-depth Technical Guide on Isochlorogenic Acid A
Introduction
This compound, also known as 3,5-dicaffeoylquinic acid, is a prominent member of the chlorogenic acids family, a group of esters formed between quinic acid and certain transcinnamic acids.[1] As a naturally occurring phenolic compound, it is widely distributed in various plants, including coffee beans, honeysuckle, and chrysanthemum.[2][3][4] this compound has garnered significant attention within the scientific community for its diverse and potent biological activities, which include antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anticancer effects.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activities, and relevant experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is structurally characterized as the diester of caffeic acid with quinic acid at the 3 and 5 positions.[8]
Chemical Structure:
Caption: A 2D representation of the chemical structure of this compound.
Data Presentation: Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid[9] |
| Synonyms | 3,5-Dicaffeoylquinic acid, 3,5-CQA[10] |
| Molecular Formula | C25H24O12[9] |
| Molecular Weight | 516.45 g/mol [10] |
| CAS Number | 2450-53-5[10] |
| Appearance | Off-white to yellow/brown crystalline solid[2] |
| Melting Point | >175°C (decomposition)[2] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL), ethanol, and methanol.[5][10][11] Limited solubility in water. |
| pKa (Predicted) | 3.52 ± 0.50[12] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5][10] |
Biological Activities and Signaling Pathways
This compound exhibits a broad spectrum of pharmacological effects, which are mediated through various signaling pathways.
Antioxidant Activity
This compound is a potent antioxidant. In vitro studies have demonstrated its ability to scavenge various free radicals, including DPPH, hydroxyl (·OH), and superoxide (O2·-) radicals. Its antioxidant capacity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity
This compound exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9] This effect is partly mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[13] By suppressing the activation of NF-κB, this compound can downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Hepatoprotective Effects
This compound has demonstrated protective effects against liver injury and fibrosis. It can attenuate liver fibrosis by regulating the HMGB1/TLR4/NF-κB signaling pathway.[8] In animal models of non-alcoholic steatohepatitis (NASH), isochlorogenic acid B, a closely related isomer, was shown to ameliorate liver fibrosis by inhibiting oxidative stress via the Nrf2 signaling pathway and suppressing profibrogenic factors through the miR-122/HIF-1α pathway.[16]
Caption: HMGB1/TLR4/NF-κB pathway in liver fibrosis and the inhibitory role of this compound.
Neuroprotective Effects
Emerging evidence suggests that this compound possesses neuroprotective properties. It can ameliorate cognitive impairment in animal models by reducing oxidative stress and acetylcholinesterase activity.[9][12] The neuroprotective effects of chlorogenic acids, in general, are attributed to their antioxidant and anti-inflammatory activities in the brain, which can help mitigate neuronal damage associated with neurodegenerative diseases.[17][18][19]
Anticancer Activity
Chlorogenic acids have been shown to exhibit anticancer properties by inducing cell cycle arrest, promoting apoptosis, and inhibiting the proliferation and migration of cancer cells.[20][21][22] The anticancer mechanisms may involve the modulation of various signaling pathways, including the mTORC2 pathway.[20]
Experimental Protocols
This section provides an overview of key experimental methodologies for the extraction, analysis, and evaluation of this compound.
Extraction and Purification from Natural Sources
A common method for the isolation of this compound involves solvent extraction followed by chromatographic purification.
Caption: General workflow for the extraction and purification of this compound.
Protocol Outline:
-
Sample Preparation: The plant material is dried and powdered.
-
Extraction: The powdered sample is extracted with a suitable organic solvent, such as n-butyl acetate, which selectively extracts this compound.[3]
-
Concentration: The solvent is evaporated under reduced pressure to obtain a crude extract.
-
Purification: The crude extract is subjected to further purification using techniques like high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[23]
-
Identification and Purity Assessment: The purity of the isolated compound is confirmed using analytical HPLC and its structure is elucidated using spectroscopic methods like NMR and mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the quantification of this compound in various matrices, including plasma and plant extracts.[2]
Protocol for Analysis in Rat Plasma: [2]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Shodex C18 column (5 µm, 250 mm × 4.6 mm).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and methanol (B) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 300 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Protein precipitation from plasma samples is typically performed using methanol.
Caption: Workflow for the HPLC analysis of this compound.
In Vitro Antioxidant Assays
DPPH Radical Scavenging Assay: [24]
-
Prepare different concentrations of this compound in methanol.
-
Add 100 µL of each sample concentration to 2.90 mL of a methanolic solution of DPPH radical (100 µmol).
-
Shake the mixture vigorously and incubate at room temperature in the dark for 20 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the scavenging effect using the formula: Scavenging effect (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.
In Vitro Anti-inflammatory Assay
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages: [9][13]
-
Culture RAW 264.7 macrophages in a suitable medium.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
A decrease in nitrite concentration in the presence of this compound indicates an inhibitory effect on NO production.
Conclusion
This compound is a multifunctional natural compound with significant therapeutic potential. Its well-characterized antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further research and development in the fields of pharmaceuticals and nutraceuticals. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising bioactive molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a HPLC Method for Determination of this compound in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Extraction and purification of isochlorogenic acid C from Chrysanthemum morifolium using ionic liquid‐based ultrasound‐assisted extraction and aqueous two‐phase system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cognitive and neuroprotective effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective effect of isochlorogenic acid B on liver fibrosis in non-alcoholic steatohepatitis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of chlorogenic acid against oxidative stress in rats subjected to lithium-pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. e-century.us [e-century.us]
- 21. Chlorogenic acid for cancer prevention and therapy: Current status on efficacy and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
Overview of Isochlorogenic Acid A Biosynthesis
An In-depth Technical Guide to the Biosynthesis of Isochlorogenic Acid A
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the biosynthetic pathway of this compound (3,5-dicaffeoylquinic acid), a significant plant secondary metabolite with a range of bioactive properties. The document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the core processes.
This compound is a dicaffeoylquinic acid (diCQA) synthesized via the phenylpropanoid pathway. This pathway converts the primary metabolite L-phenylalanine into a variety of phenolic compounds. The biosynthesis of this compound is an extension of the pathway for chlorogenic acid (5-O-caffeoylquinic acid; 5-CQA), which serves as its direct precursor. The overall process begins with the general phenylpropanoid pathway, leading to the formation of activated hydroxycinnamic acids, which are then esterified to quinic acid.
The Biosynthetic Pathway
The synthesis of this compound is a multi-step enzymatic process, starting from L-phenylalanine.
Step 1: General Phenylpropanoid Pathway The initial phase involves the conversion of L-phenylalanine to caffeoyl-CoA. This sequence is foundational for numerous phenolic compounds in plants.[1][2]
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, committing it to the phenylpropanoid pathway.[1][3]
-
Cinnamate 4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[4][5]
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6][7] This is a key branch point in the pathway.[8]
Step 2: Formation of Caffeoyl-CoA and Chlorogenic Acid (5-CQA) p-Coumaroyl-CoA is hydroxylated to form caffeoyl-CoA. This occurs while the coumaroyl group is esterified to either shikimate or quinate, which acts as a carrier.
-
Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule, typically shikimic acid, forming p-coumaroyl-shikimate.[9][10]
-
p-Coumaroyl Ester 3'-hydroxylase (C3'H): This P450 enzyme hydroxylates the 3-position of the aromatic ring of p-coumaroyl-shikimate to yield caffeoyl-shikimate.[3][11]
-
HCT (Reverse Reaction): HCT can then catalyze the reverse reaction, transferring the caffeoyl group from caffeoyl-shikimate back to Coenzyme A, forming caffeoyl-CoA.[10]
-
Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT): HQT, an enzyme with high specificity for quinic acid, catalyzes the final step in chlorogenic acid synthesis by transferring the caffeoyl group from caffeoyl-CoA to quinic acid, forming 5-O-caffeoylquinic acid (chlorogenic acid or 5-CQA).[3][12]
Step 3: Conversion to this compound (3,5-diCQA) The final step is the addition of a second caffeoyl group to chlorogenic acid.
-
HQT (Secondary Activity) / Isochlorogenic Acid Synthase (ICS): The HQT enzyme from some species, such as tomato, has been shown to possess a secondary "chlorogenate:chlorogenate transferase" activity.[13] In this reaction, it uses one molecule of 5-CQA as the caffeoyl group donor and a second molecule of 5-CQA as the acceptor to form 3,5-dicaffeoylquinic acid (this compound).[9] In other plants, like sweet potato, a distinct GDSL lipase-like enzyme named isochlorogenic acid synthase (ICS) catalyzes the synthesis of 3,5-diCQA from two molecules of 3-CQA.[6]
Figure 1: Biosynthesis Pathway of this compound.
Quantitative Data
Kinetic parameters for the enzymes in the this compound pathway have been characterized in various plant species. The data presented below is a compilation from different studies and may not reflect the precise kinetics within a single organism.
Table 1: Kinetic Parameters of Biosynthetic Enzymes
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| PAL | Musa cavendishii | L-Phenylalanine | 1450 | 0.15 µmol/min/mg | [14] |
| 4CL | Marchantia paleacea | p-Coumaric Acid | 93.99 | kcat/Km = 9.20x104 M-1min-1 | [6] |
| Caffeic Acid | 113.30 | - | [6] | ||
| Ferulic Acid | 414.10 | - | [6] | ||
| 4CL | Morus alba | p-Coumaric Acid | 10.49 | 4.4 nkat/mg | [8] |
| HCT | Physcomitrium patens | Shikimate | 220 | kcat = 5.1 s-1 | [9] |
| Quinate | 9400 | kcat = 3.5 s-1 | [9] | ||
| ICS | Ipomoea batatas | 3-Caffeoylquinic Acid | 3500 | - | [6] |
Note: Data for C4H, C3'H, and the secondary transferase activity of HQT are not consistently available across literature in the form of Km and Vmax values.
Experimental Protocols
HQT Enzyme Activity Assay (Reverse Reaction)
This protocol describes a common method for assaying HQT activity by monitoring the reverse reaction: the formation of caffeoyl-CoA from chlorogenic acid and Coenzyme A. The increase in absorbance due to caffeoyl-CoA formation is measured spectrophotometrically.[15][16]
Materials:
-
Protein extraction buffer: 0.1 M Sodium Phosphate buffer (pH 7.4) with 10 mM Dithiothreitol (DTT).
-
Assay buffer: 100 mM Phosphate buffer (pH 7.0) with 1 mM EDTA.
-
Substrate 1: 10 mM Chlorogenic acid (5-CQA) stock solution.
-
Substrate 2: 10 mM Coenzyme A (CoA) stock solution.
-
Crude or purified enzyme extract.
-
Spectrophotometer capable of reading at 360 nm.
Procedure:
-
Protein Extraction: Extract total protein from plant tissue using the extraction buffer. Homogenize tissue on ice, centrifuge to remove debris, and quantify protein concentration (e.g., using Bradford method). A buffer exchange or desalting step may be required.
-
Assay Preparation: Prepare a reaction mixture in a 1.5 mL cuvette containing:
-
Assay Buffer to a final volume of 1.5 mL.
-
Chlorogenic acid stock to a final concentration of 400 µM.
-
30 µL of crude enzyme extract.
-
-
Blank Measurement: Measure the baseline absorbance at 360 nm before initiating the reaction.
-
Reaction Initiation: Start the reaction by adding CoA stock solution to a final concentration of 400 µM. Mix quickly by inversion.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 360 nm at 30°C for a set period (e.g., 5-10 minutes). Record the rate of change in absorbance (ΔAbs/min).
-
Control Reaction: Perform a parallel reaction without the addition of CoA (add water instead) to account for any non-specific absorbance changes.
-
Calculation: Calculate the enzyme activity by subtracting the rate of the control reaction from the rate of the test reaction. Use the molar extinction coefficient of caffeoyl-CoA at 360 nm to convert the rate to µmol/min/mg protein.
Figure 2: Workflow for HQT Spectrophotometric Enzyme Assay.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the quantification of this compound in plant extracts.
Materials:
-
HPLC system with a UV/DAD detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Extraction Solvent: Methanol or 80% Methanol in water.
-
Syringe filters (0.22 or 0.45 µm).
-
This compound analytical standard.
Procedure:
-
Standard Curve Preparation: Prepare a stock solution of this compound standard in the extraction solvent. Perform serial dilutions to create a series of standards with known concentrations (e.g., 1-100 µg/mL).
-
Sample Extraction:
-
Weigh a precise amount of dried, powdered plant material (e.g., 0.2 g).
-
Add a defined volume of extraction solvent (e.g., 10 mL).
-
Extract using sonication for 30-60 minutes at room temperature.[4]
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength to 300-330 nm (this compound has a λmax around 326-328 nm).
-
Set a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of each standard and sample.
-
Run a gradient elution program. A typical gradient might be:
-
Start with a low percentage of solvent B (e.g., 10-20%).
-
Linearly increase the percentage of solvent B over 20-40 minutes to elute compounds of increasing polarity.
-
Include a wash step with a high percentage of solvent B and a re-equilibration step at initial conditions.
-
-
-
Quantification:
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with the analytical standard.
-
Integrate the peak area for this compound in both standards and samples.
-
Plot a standard curve of peak area versus concentration for the standards.
-
Use the linear regression equation from the standard curve to calculate the concentration of this compound in the samples.
-
References
- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 2. The Genetics of Lignin Biosynthesis: Connecting Genotype to Phenotype | Annual Reviews [annualreviews.org]
- 3. Downregulation of p-COUMAROYL ESTER 3-HYDROXYLASE in rice leads to altered cell wall structures and improves biomass saccharification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 7. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 8. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory [frontiersin.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. curresweb.com [curresweb.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Isochlorogenic Acid A Derivatives and Analogues for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochlorogenic acid A (ICQA), a dicaffeoylquinic acid, is a prominent member of the chlorogenic acid family, a group of phenolic compounds widely distributed in the plant kingdom. Found in numerous traditional medicinal herbs, fruits, and vegetables, ICQA and its derivatives have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities. These compounds have demonstrated potent antioxidant, anti-inflammatory, hepatoprotective, antiviral, and neuroprotective properties, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, its synthetic derivatives, and analogues, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used to evaluate them. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, protocols, and visual representations of key biological pathways and experimental workflows.
Core Biological Activities and Mechanisms of Action
This compound and its analogues exert their biological effects through multiple mechanisms, often targeting key signaling pathways involved in inflammation, oxidative stress, and cellular proliferation.
Anti-inflammatory and Hepatoprotective Effects
A significant body of research has highlighted the potent anti-inflammatory and liver-protective properties of this compound. One of the key mechanisms underlying these effects is the inhibition of the High-Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In pathological conditions such as liver fibrosis, damaged cells release HMGB1, which then acts as a damage-associated molecular pattern (DAMP) to activate TLR4. This activation triggers a downstream signaling cascade, leading to the activation of NF-κB, a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory and pro-fibrotic genes.[1] this compound has been shown to suppress the expression of HMGB1 and TLR4, thereby inhibiting the activation of NF-κB and attenuating the inflammatory response and the progression of liver fibrosis.[1]
Antioxidant Activity and the Nrf2 Pathway
The antioxidant properties of this compound and its derivatives are well-documented and are largely attributed to their ability to scavenge free radicals and to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like ICQA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. Dicaffeoylquinic acid isomers, including this compound, have been shown to be potent activators of the Nrf2 pathway.[2]
Antiviral and Anticancer Activities
This compound and its derivatives have also demonstrated promising antiviral and anticancer activities. Their antiviral effects have been reported against a range of viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV).[3][4] The anticancer activity is often associated with the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.
Neuroprotective Effects
The neuroprotective effects of chlorogenic acids, including this compound, are attributed to their antioxidant and anti-inflammatory properties, which help to mitigate the oxidative stress and neuroinflammation that are hallmarks of many neurodegenerative diseases.[5][6]
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives. This data is crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.
| Compound | Cell Line | Activity | IC50 / EC50 | Reference |
| This compound | CYP2C9 in human liver microsomes | Enzyme Inhibition | IC50: 57.25 µmol/L | [3] |
| 3,5-di-O-caffeoylquinic acid | SH-SY5Y cells | Neuroprotection (against H2O2) | Significant at 10 µM | [6] |
| Dicaffeoylquinic acid derivative 1 | HTB-26 (breast cancer) | Cytotoxicity | IC50: 10-50 µM | [1] |
| Dicaffeoylquinic acid derivative 2 | PC-3 (pancreatic cancer) | Cytotoxicity | IC50: 10-50 µM | [1] |
| Dicaffeoylquinic acid derivative 3 | HepG2 (hepatocellular carcinoma) | Cytotoxicity | IC50: 10-50 µM | [1] |
| Chlorogenic Acid | MCF-7 (breast cancer) | Cytotoxicity | IC50: 952 ± 32.5 μM | [7] |
| Chlorogenic Acid | MDA-MB-231 (breast cancer) | Cytotoxicity | IC50: 590.5 ± 10.6 μM | [7] |
| Compound | Virus | Assay | Inhibition Rate / EC50 | Reference |
| This compound | Hepatitis B Virus (HBV) | HBsAg expression | 86.9% | [3] |
| This compound | Hepatitis B Virus (HBV) | HBeAg expression | 72.9% | [3] |
| 3,4,5-tricaffeoylquinic acid | Human Immunodeficiency Virus (HIV) | Anti-HIV activity | - | [4] |
| Chlorogenic Acid | Influenza A (H1N1) | Antiviral activity | EC50: 44.87 μM | [8] |
| Chlorogenic Acid | Influenza A (H3N2) | Antiviral activity | EC50: 62.33 μM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.
Synthesis of this compound Derivatives (General Procedures)
Esterification:
-
Acid Chloride Method:
-
Dissolve the desired carboxylic acid in a suitable solvent (e.g., dichloromethane, THF).
-
Add a chlorinating agent (e.g., oxalyl chloride, thionyl chloride) dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
-
In a separate flask, dissolve this compound and a base (e.g., pyridine, triethylamine) in a suitable solvent.
-
Add the freshly prepared acid chloride solution dropwise to the this compound solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography.
-
-
Carbodiimide Coupling:
-
Dissolve this compound, the desired carboxylic acid, and a coupling agent (e.g., DCC, EDC) in an anhydrous aprotic solvent (e.g., DMF, dichloromethane).
-
Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the urea byproduct.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Amide Formation:
-
From Acid Chlorides:
-
Prepare the acid chloride of the desired carboxylic acid as described above.
-
Dissolve the desired amine in a suitable solvent with a base.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Follow the workup and purification steps as described for esterification.
-
-
Direct Amidation by Heating:
-
Mix the carboxylic acid and the amine in a reaction vessel.
-
Heat the mixture, typically between 160-180°C, for 30 minutes to several hours.[9]
-
Monitor the reaction progress by TLC.
-
After cooling, dissolve the reaction mixture in an organic solvent and perform an aqueous workup to remove unreacted starting materials.
-
Purify the resulting amide by crystallization or column chromatography.[9]
-
In Vitro Biological Assays
Determination of IC50 for Antiviral Activity (MTT Assay): [1]
-
Seed MDCK cells (or another suitable host cell line) at a density of 1 × 10^5 cells/mL in a 96-well plate (100 µL per well).
-
Incubate the cells at 37°C for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound.
-
Co-incubate the diluted compound with a known titer of the virus (e.g., 100 TCID50) in a 5% CO2 incubator at 37°C for 30 minutes.
-
Add the virus-compound mixture to the MDCK cells and incubate for 1 hour.
-
Wash the cells twice with PBS and add fresh, serum-free DMEM.
-
Incubate the plate at 37°C for 48 hours.
-
Measure cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Determination of IC50 for Anticancer Activity (MTT Assay): [10]
-
Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1000-10000 cells/well in 100 µL of culture medium.
-
Incubate the plate in a 5% CO2 incubator at 37°C until the cells adhere.
-
Add a series of dilutions of the test compound to the wells. Include a solvent control (e.g., DMSO) and a positive control.
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the culture medium and add 150 µL of DMSO to each well.
-
Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Biological Assays
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats: [11]
-
Divide male Wistar rats (or another suitable strain) into groups (e.g., control, CCl4-treated, CCl4 + test compound).
-
Induce liver injury in the treatment groups by intraperitoneal injection of CCl4 (e.g., 30% in olive oil, 3 ml/kg body weight) twice a week for four weeks.[11]
-
Administer the test compound (this compound derivative or analogue) to the appropriate group, typically by oral gavage or intraperitoneal injection, at a predetermined dose and schedule.
-
The control group should receive the vehicles for both CCl4 and the test compound.
-
After the treatment period, sacrifice the animals and collect blood and liver tissue samples.
-
Analyze serum for liver function markers (e.g., ALT, AST).
-
Process liver tissue for histopathological examination (e.g., H&E staining, Masson's trichrome staining for fibrosis) and for biochemical assays (e.g., determination of oxidative stress markers like MDA and antioxidant enzyme activities like SOD and CAT).[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical workflow for natural product-based drug discovery.
Signaling Pathway Diagrams
References
- 1. Chlorogenic acid isomers directly interact with Keap 1-Nrf2 signaling in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Neuroprotective Caffeoylquinic Acid Derivatives from the Flowers of Chrysanthemum morifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repository.ukim.mk [repository.ukim.mk]
- 10. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural product-derived compounds in clinical trials and drug approvals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Anti-inflammatory Properties of Isochlorogenic Acid A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochlorogenic acid A (ICQA), a prominent member of the caffeoylquinic acid family, is a natural phenolic compound demonstrating significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying ICQA's therapeutic potential. It details the compound's inhibitory effects on key pro-inflammatory mediators and signaling cascades, including the NF-κB, MAPK, and STAT1 pathways. This document consolidates quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for assessing its bioactivity, and visualizes the complex signaling interactions through structured diagrams. The information herein is intended to support further research and development of this compound as a novel anti-inflammatory agent.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases. This compound (3,5-dicaffeoylquinic acid) is a widely distributed natural compound that has garnered attention for its diverse biological activities, including potent anti-inflammatory and antioxidant effects.[1][2] Its ability to modulate the intricate network of inflammatory signaling pathways makes it a compelling candidate for therapeutic development. This guide will explore the core mechanisms of ICQA's anti-inflammatory action, supported by quantitative data and detailed methodologies to facilitate reproducible research.
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by targeting multiple stages of the inflammatory cascade, from receptor activation to the production of inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
ICQA has been shown to dose-dependently suppress the production and expression of numerous key mediators that drive inflammatory responses. This includes a marked reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4] Furthermore, it inhibits the synthesis of other critical inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of their respective enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
Modulation of Key Signaling Pathways
The primary mechanism for ICQA's broad anti-inflammatory activity lies in its ability to interfere with central signaling pathways that regulate the transcription of pro-inflammatory genes.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. ICQA has been demonstrated to be a potent inhibitor of this cascade. One of its well-documented mechanisms involves targeting the HMGB1/TLR4/NF-κB axis.[3][6] Inflammatory stimuli like Lipopolysaccharide (LPS) trigger the release of High Mobility Group Box 1 (HMGB1), which then binds to Toll-like Receptor 4 (TLR4). This engagement initiates a downstream cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. ICQA intervenes by preventing IκBα phosphorylation, thereby sequestering the NF-κB p65 subunit in the cytoplasm and blocking its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.[3][6] Additionally, ICQA has been shown to inhibit the NF-κB/NLRP3 inflammasome pathway, further reducing the maturation and release of IL-1β.[5]
Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation. The activation (phosphorylation) of these kinases leads to the activation of transcription factors like AP-1. Many studies on chlorogenic acids demonstrate potent inhibition of the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, thereby suppressing downstream inflammatory gene expression.[7][8]
Recent research has uncovered a novel mechanism for ICQA in periodontitis models, involving the Angiotensin-Converting Enzyme (ACE)/Phosphoglycerate Kinase 1 (PGK1)/Signal Transducer and Activator of Transcription 1 (STAT1) pathway.[1] ICQA was found to inhibit ACE, which in turn suppressed the downstream activation of PGK1 and STAT1. This inhibition led to a decrease in inflammatory cytokine production in human periodontal ligament fibroblasts, highlighting a unique anti-inflammatory axis targeted by ICQA.[1]
Quantitative Assessment of Anti-inflammatory Activity
The efficacy of ICQA has been quantified in various experimental models. The following tables summarize key findings, providing a comparative look at its inhibitory concentrations and effects.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | Analyte | ICQA Concentration | Observed Effect | Reference |
| RAW 264.7 | LPS | NO Production | 50 µM | Significant reduction in NO levels | |
| RAW 264.7 | LPS | TNF-α, IL-6 | 50 µM | Significant reduction in cytokine levels | |
| HPDLFs | LPS (2 µg/mL) | Inflammatory Cytokines | 40 µM | Inhibition of cytokine transcription | [1] |
| MDA-MB-231 | - | Cell Proliferation | IC50 : 8.83 µg/mL (72h) | Antiproliferative effect | |
| HCCC-9810 | - | Cell Viability | IC50 : ~50 µM (24h) | Cytotoxic effect |
HPDLFs: Human Periodontal Ligament Fibroblasts
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Condition | ICQA Dosage | Key Findings | Reference |
| Rats | CCl₄-induced Liver Fibrosis | 5, 10, 20 mg/kg | Dose-dependent decrease in serum/hepatic TNF-α, IL-6, IL-1β | [3] |
| Mice | LPS-induced Acute Lung Injury | Not specified | Dose-dependent reduction in IL-6, TNF-α, IL-1β, MCP-1 | [5] |
| Zebrafish Embryo | LPS-induced Inflammation | Not specified | Inhibition of NO production and IL-1β, TNF-α levels | |
| Rats | Ligature/LPS-induced Periodontitis | Not specified | Relieved periodontitis and inhibited inflammatory cytokines | [1] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of ICQA.
General Experimental Workflow (In Vitro)
A typical experiment to assess the anti-inflammatory activity of ICQA in a cell-based model, such as with RAW 264.7 macrophages, follows a logical sequence.
Cell Culture and Treatment (RAW 264.7 Macrophages)
-
Cell Maintenance : Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding : Seed cells into multi-well plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot/qPCR) at a density of approximately 1 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treatment : Remove the culture medium. Add fresh medium containing various concentrations of ICQA (e.g., 10, 25, 50 µM) and pre-incubate for 2 hours.
-
Stimulation : Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include vehicle-only and LPS-only controls.
-
Incubation : Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO measurement).
Nitric Oxide (NO) Measurement (Griess Assay)
-
Sample Collection : After the incubation period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Griess Reagent : Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 2.5% H₃PO₄) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) immediately before use.
-
Reaction : Add 100 µL of the prepared Griess reagent to the 100 µL of supernatant in a new 96-well plate.
-
Incubation : Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement : Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification : Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared using sodium nitrite.
Cytokine Quantification (ELISA)
-
Sample Collection : Collect cell culture supernatants and centrifuge to remove debris. Samples can be used immediately or stored at -80°C.
-
Assay Procedure : Perform the ELISA for TNF-α, IL-6, or IL-1β using commercially available kits (e.g., from R&D Systems or Thermo Fisher) according to the manufacturer's protocol.
-
General Steps :
-
Coat a 96-well plate with a capture antibody specific to the cytokine of interest.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add Streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Quantification : Calculate the cytokine concentrations based on the standard curve.
Protein Expression Analysis (Western Blot)
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-IκBα, iNOS, COX-2, β-actin).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound demonstrates robust anti-inflammatory properties through the targeted inhibition of key pro-inflammatory mediators and the modulation of central signaling pathways, most notably the NF-κB and STAT1 cascades. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers in the field.
Future research should focus on elucidating more precise dose-response relationships and IC50 values across a wider range of inflammatory markers and cell types. In vivo studies focusing on pharmacokinetic and pharmacodynamic profiles are essential to translate these promising preclinical findings into viable therapeutic strategies. Furthermore, exploring the synergistic effects of ICQA with other anti-inflammatory agents could open new avenues for the treatment of complex inflammatory diseases. The continued investigation of ICQA is highly warranted to fully realize its potential as a next-generation anti-inflammatory therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Chlorogenic Acid on Macrophages: A Simplified Simulation of Pharmacokinetics Following Ingestion Using a Windup Syringe Pump [mdpi.com]
- 7. Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Neuroprotective Effects of Isochlorogenic Acid A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Research specifically isolating the neuroprotective effects of Isochlorogenic Acid A (ICAA) is emerging. This guide synthesizes the robust data available for the broader class of Chlorogenic Acids (CGAs), of which ICAA is a prominent member. The mechanisms and effects described are based on studies of CGAs and are considered highly representative of ICAA's potential therapeutic profile.
Executive Summary
This compound, a dicaffeoylquinic acid, belongs to the chlorogenic acid family of polyphenols found in various plants, including coffee beans and certain traditional medicines. This technical guide consolidates preclinical evidence demonstrating the significant neuroprotective potential of this compound class. The core mechanisms underpinning these effects are potent anti-oxidative, anti-inflammatory, and anti-apoptotic activities. By modulating key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt, chlorogenic acids have shown efficacy in various models of neurodegenerative diseases, including cerebral ischemia, Alzheimer's, and Parkinson's disease. This document provides a detailed overview of these mechanisms, quantitative data from key studies, experimental protocols, and visual representations of the critical signaling pathways involved.
Core Mechanisms of Neuroprotection
The neuroprotective capacity of chlorogenic acids is multi-faceted, primarily revolving around the mitigation of oxidative stress, neuroinflammation, and apoptosis—three interconnected pathologies that drive neuronal damage in most neurodegenerative conditions.
Anti-Oxidative Effects
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a primary driver of neuronal cell death.[1][2] Chlorogenic acids combat this through two main approaches:
-
Direct Radical Scavenging: Their phenolic structure allows for the direct donation of hydrogen atoms to neutralize free radicals like superoxide and hydroxyl radicals.[1]
-
Activation of the Nrf2 Pathway: Chlorogenic acids are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the endogenous antioxidant response.[1][3] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][4]
Anti-Inflammatory Effects
Neuroinflammation, often mediated by activated microglia and astrocytes, contributes significantly to secondary neuronal damage. Chlorogenic acids suppress inflammatory responses primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5][7] CGA prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent inflammatory gene expression.[6]
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a final common pathway for neuronal loss. Chlorogenic acids prevent apoptosis by modulating the mitochondrial intrinsic pathway. They achieve this by:
-
Increasing the expression of anti-apoptotic proteins like Bcl-2.[8][9]
-
Decreasing the expression of pro-apoptotic proteins like Bax.[6][8]
-
Inhibiting the activation of executioner caspases , particularly Caspase-3, which is responsible for the final steps of cell dismantling.[10][11]
This regulation helps maintain mitochondrial membrane integrity, preventing the release of cytochrome c and the subsequent activation of the apoptotic cascade.[12]
Quantitative Data from Preclinical Studies
The neuroprotective effects of chlorogenic acids have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.
Table 1: Summary of In Vitro Neuroprotective Effects
| Cell Line | Injury Model | CGA Concentration | Key Quantitative Finding | Reference |
| SH-SY5Y | 6-OHDA | 25 µM | Restored cell viability by 43.04%. | [12] |
| HT-22 | Oxygen-Glucose Deprivation (OGD) | 5-20 µM | Significantly inhibited OGD-induced LDH release and ROS production. | [6][13] |
| Primary Cortical Neurons | OGD | 200 µM | Increased cell proliferative activity to ~70% from ~47.5% in OGD group. | [14] |
| Astrocytes | H₂O₂ | 100 ng/ml | Enhanced the protective effect of PEP-1-rpS3 against H₂O₂ toxicity. | [15] |
| BV-2 Microglia | LPS | 20-80 µM | Significantly inhibited LPS-induced production of TNF-α and IL-6. | [5] |
Table 2: Summary of In Vivo Neuroprotective Effects
| Animal Model | Disease Model | CGA Dosage | Key Quantitative Finding | Reference |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | 30 mg/kg | Reduced cerebral infarct volume by ~46%. | [11] |
| Rat | Global Cerebral Ischemia | 10 mg/kg | Significantly reduced cerebral infarction area and brain water content. | [10] |
| Mouse | Intracerebral Hemorrhage (ICH) | 30 mg/kg | Significantly attenuated neurological deficits and reduced brain water content. | [16] |
| Mouse | Sporadic Alzheimer's (ICV-STZ) | 5 mg/kg | Prevented BDNF depletion and mitigated astrogliosis and microgliosis. | [17][18] |
| Mouse | Parkinson's Disease (MPTP) | Not Specified | Alleviated the fall in activity of mitochondrial complexes I, IV, and V. | [8] |
| Rat | Status Epilepticus (Lithium-Pilocarpine) | 30 mg/kg | Decreased hippocampal cell loss by 59% in CA3; reduced MDA by 49%. | [4] |
Key Experimental Methodologies
Reproducibility is paramount in scientific research. The following sections detail standardized protocols for assessing neuroprotective effects.
In Vitro Neuroprotection Assay (Neuronal Cell Line)
This protocol describes a general workflow for evaluating the protective effect of a compound against an induced oxidative insult in a neuronal cell line like HT-22 or SH-SY5Y.
Protocol Steps:
-
Cell Culture: Plate cells (e.g., HT-22) in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified duration, typically 1-2 hours. Include a vehicle-only control group.
-
Induce Injury: Introduce the neurotoxic agent. For oxidative stress, a common model is glutamate (e.g., 5 mM) or hydrogen peroxide (H₂O₂).[19] One group should remain an untreated control (no compound, no toxin).
-
Incubation: Co-incubate the cells with the compound and the toxin for 12-24 hours.
-
Assess Viability: Measure cell viability using a standard method like the MTT assay.[15] Read absorbance on a microplate reader.
-
Assess Cell Death: (Optional) Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Compare the viability of cells treated with the toxin alone versus those co-treated with this compound.
In Vivo Cerebral Ischemia Model (MCAO)
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used in vivo method to simulate focal ischemic stroke in rodents.[11]
Protocol Steps:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat or C57BL/6 mouse. Make a midline cervical incision to expose the common carotid artery (CCA).
-
Induce Occlusion: Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA). Insert a filament (e.g., 4-0 nylon suture with a rounded tip) through the ECA into the ICA to block the origin of the middle cerebral artery (MCA).
-
Ischemia Period: Maintain the occlusion for a defined period, typically 90-120 minutes, to induce ischemic injury.
-
Administer Treatment: At a set time point (e.g., 2 hours after MCAO), administer this compound (e.g., 30 mg/kg, intraperitoneally) or a vehicle control.[11]
-
Reperfusion: Withdraw the filament to allow blood flow to resume (reperfusion). Suture the incision.
-
Post-operative Care: Allow the animal to recover. Monitor for health and provide supportive care.
-
Neurological Assessment: At 24 or 72 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.[20]
-
Tissue Analysis: Euthanize the animal and harvest the brain. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[21] The healthy tissue stains red, while the infarcted area remains white. Further molecular analysis (Western Blot, IHC) can be performed on peri-infarct tissue.
Conclusion and Future Directions
The collective evidence strongly supports the neuroprotective properties of the chlorogenic acid family, including this compound. Through a combination of potent antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, these compounds demonstrate significant therapeutic potential in preclinical models of acute and chronic neurological disorders.
For drug development professionals, the multi-target nature of these compounds is particularly appealing, as the pathologies of neurodegeneration are complex and interwoven. Future research should focus on:
-
Isomer-Specific Efficacy: Conducting head-to-head studies to determine if this compound has a superior neuroprotective profile compared to other CGA isomers.
-
Pharmacokinetics and BBB Penetration: Optimizing formulations to enhance bioavailability and delivery across the blood-brain barrier.
-
Chronic Disease Models: Expanding investigations in long-term models of Alzheimer's and Parkinson's disease to assess effects on disease progression.
By continuing to elucidate the specific contributions and mechanisms of this compound, the scientific community can pave the way for its potential development as a novel neuroprotective agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Chlorogenic Acid on Cerebral Ischemia/Reperfusion Injury Rats by Regulating Oxidative Stress-Related Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of chlorogenic acid against oxidative stress in rats subjected to lithium-pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect and mechanism of chlorogenic acid on cognitive dysfunction in mice by lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorogenic Acid Prevents Microglia-Induced Neuronal Apoptosis and Oxidative Stress under Hypoxia-Ischemia Environment by Regulating the MIR497HG/miR-29b-3p/SIRT1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isochlorogenic acid B alleviates lead-induced anxiety, depression and neuroinflammation in mice by the BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Chlorogenic Acid on Mitochondrial Dysfunction-Mediated Apoptotic Death of DA Neurons in a Parkinsonian Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorogenic acid ameliorates memory dysfunction via attenuating frontal lobe oxidative stress and apoptosis in diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of chlorogenic acid in global cerebral ischemia-reperfusion rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorogenic acid alleviates neurobehavioral disorders and brain damage in focal ischemia animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcdr.net [jcdr.net]
- 13. researchgate.net [researchgate.net]
- 14. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chlorogenic Acid Improves Neuroprotective Effect of PEP-1-Ribosomal Protein S3 Against Ischemic Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotective Effect of Chlorogenic Acid in an Animal Model of Sporadic Alzheimer's Disease Induced by Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Isochlorogenic Acid A: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochlorogenic acid A (ICGA-A), a prominent phenolic acid compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a member of the caffeoylquinic acid family, ICGA-A is widely distributed in various plant species and has been traditionally utilized in herbal medicine. This technical guide provides an in-depth review of the current understanding of ICGA-A's biological functions, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling pathways involved.
Quantitative Data Summary
The biological efficacy of this compound has been quantified across numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its activity in various experimental models.
Table 1: Antioxidant Activity of this compound
| Assay Type | Model System | IC50 Value / Activity | Reference |
| DPPH Radical Scavenging | Chemical Assay | 4.26 µg/mL | [1] |
| ABTS Radical Scavenging | Chemical Assay | Not specified, but activity confirmed | [1] |
| Hydroxyl Radical (·OH) Scavenging | Chemical Assay | Highest scavenging rate: 60.01% | [2] |
| Superoxide Anion (O2−·) Scavenging | Chemical Assay | Highest scavenging rate: 28.04% | [2] |
| In vivo antioxidant capacity | Zebrafish model | 60.4% at 25 µg/mL | [2] |
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Cell Line/Model | Measured Parameter | Effect | Concentration |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | NO levels | Inhibition | 0-250 μg/mL |
| Pro-inflammatory Cytokines | Chicken fallopian tubes | TNF-α, IL-6, IL-8, IFN-γ | Marked attenuation | Not specified |
| Anti-inflammatory Cytokines | Chicken fallopian tubes | IL-10 | Enhancement | Not specified |
Table 3: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value (24h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 135.8 µM | [1] |
| 4T1 | Triple-Negative Breast Cancer | CCK-8 | 154.9 µM | [1] |
| A549 | Human Lung Cancer | Proliferation Assay | Inhibition observed | Not specified |
| JB6 P+ | Mouse Epidermal Cells | Neoplastic Transformation | Suppression | Not specified |
Table 4: Neuroprotective Activity of this compound
| Model System | Induced Condition | Measured Parameter | Effect | Concentration/Dosage |
| ICR male mice | TMT-induced cognitive impairment | Spatial memory and learning | Amelioration | 5 and 10 mg/kg (p.o.) |
| ICR male mice | TMT-induced cognitive impairment | AChE activity | Reduction | 5 and 10 mg/kg (p.o.) |
| ICR male mice | TMT-induced cognitive impairment | MDA content | Reduction | 5 and 10 mg/kg (p.o.) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the review, enabling researchers to replicate and build upon existing findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound in a chemical-based assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution (e.g., 50, 100, 250, 500, 1000, and 2000 μg/ml).
-
Prepare a 100 µM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
In a 96-well plate, add 100 µl of each this compound dilution to respective wells.
-
Add 100 µl of the DPPH solution to each well containing the sample.
-
For the control, mix 100 µl of methanol with 100 µl of the DPPH solution.
-
Use ascorbic acid as a positive control and prepare a similar dilution series.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0-250 μg/mL).
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
After the incubation period, collect 50 µl of the cell culture supernatant from each well.
-
To a new 96-well plate, add 50 µl of the collected supernatant.
-
Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.
-
Add 50 µl of the freshly prepared Griess reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
The results are expressed as the concentration of nitrite (µM).
Western Blot Analysis for FAK/PI3K/AKT/mTOR Pathway
Objective: To investigate the effect of this compound on the protein expression levels of key components of the FAK/PI3K/AKT/mTOR signaling pathway in cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against FAK, p-FAK, PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cancer cells to ~80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each sample using the BCA Protein Assay Kit.
-
Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometric analysis of the bands can be performed to quantify the relative protein expression levels, normalized to the loading control.
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex relationships and experimental workflows.
Caption: FAK/PI3K/AKT/mTOR signaling pathway inhibited by ICGA-A.
Caption: Inhibition of the NF-κB inflammatory pathway by ICGA-A.
Caption: Activation of the Nrf2 antioxidant pathway by ICGA-A.
Caption: Experimental workflow for assessing anticancer activity.
Conclusion
This compound exhibits a remarkable spectrum of biological activities, positioning it as a promising candidate for further investigation in the development of novel therapeutic agents. Its potent antioxidant and anti-inflammatory effects, coupled with its ability to modulate key signaling pathways involved in cancer progression and neuroprotection, underscore its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound in health and disease. Future studies should focus on its bioavailability, in vivo efficacy in various disease models, and potential synergistic effects with existing therapies to fully elucidate its clinical utility.
References
- 1. Therapeutic potential of this compound from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isochlorogenic Acid A: A Technical Guide for Scientific Professionals
A comprehensive overview of the chemical identity, biological activities, and underlying molecular mechanisms of Isochlorogenic Acid A, tailored for researchers and professionals in drug development.
Core Identity: CAS Number and Nomenclature
This compound is a naturally occurring phenolic compound with significant interest in pharmacological research. For clarity and precision in scientific communication and procurement, its standardized identifiers are crucial.
| Identifier | Details |
| CAS Number | 2450-53-5[1][2][3][4][5][6][7][8][9] |
| IUPAC Name | trans-(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid[1] |
| Synonyms | 3,5-dicaffeoylquinic acid, 3,5-DCQA[2][3][5] |
| Molecular Formula | C₂₅H₂₄O₁₂[2] |
| Molecular Weight | 516.46 g/mol [2] |
Quantitative Analysis of Biological Activities
This compound exhibits a range of biological effects, with its antioxidant and anti-inflammatory properties being the most extensively studied. The following tables provide a summary of key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Antioxidant Activity
| Assay | Test System | IC₅₀ Value | Reference |
| DPPH Radical Scavenging | Cell-free assay | 71.8 μM | [2][5] |
| Superoxide Production Inhibition | fMLF/cytochalasin B-activated human neutrophils | 1.92 μM | [5] |
Table 2: In Vitro Anti-inflammatory Activity
| Assay | Cell Line | Effective Concentration | Key Finding | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 0-250 μg/mL | Inhibition of NO production | [3] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the biological activities of this compound, this section outlines the methodologies for key experiments.
DPPH Radical Scavenging Assay
This assay is a standard procedure for evaluating the free radical scavenging capacity of a compound.
-
Materials : DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol, test compound (this compound), 96-well microplate, spectrophotometer.
-
Procedure :
-
A stock solution of DPPH in methanol is prepared.
-
Serial dilutions of this compound are prepared.
-
A fixed volume of the DPPH solution is added to each dilution of the test compound in a 96-well plate.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value is determined.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production.
-
Materials : RAW 264.7 macrophage cell line, cell culture medium, lipopolysaccharide (LPS), Griess reagent, test compound (this compound), 96-well cell culture plate, incubator, microplate reader.
-
Procedure :
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
After a 15-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
Western Blot Analysis of NF-κB Pathway Proteins
This technique is employed to investigate the molecular mechanism of the anti-inflammatory effects of this compound by examining the expression and activation of proteins in the NF-κB signaling pathway.
-
Materials : Cell lysis buffer, protein assay kit, SDS-PAGE equipment, PVDF membrane, blocking buffer, primary antibodies (e.g., anti-p65, anti-IκBα), HRP-conjugated secondary antibody, chemiluminescent substrate, imaging system.
-
Procedure :
-
Cells are treated with this compound and/or LPS.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against the target protein.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Mechanistic Insights
This compound exerts its biological effects by modulating key intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of this compound on pro-inflammatory pathways.
Inhibition of the HMGB1/TLR4/NF-κB Signaling Pathway
This pathway is critically involved in the pathogenesis of liver fibrosis, and its inhibition by this compound highlights the compound's hepatoprotective potential.
Caption: this compound inhibits the HMGB1/TLR4/NF-κB pathway.
Experimental Workflow: In a model of liver fibrosis induced by carbon tetrachloride (CCl₄), cellular stress triggers the release of High-Mobility Group Box 1 (HMGB1). HMGB1 then binds to Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. This cascade culminates in an inflammatory response and the progression of fibrosis. This compound has been shown to intervene at multiple points in this pathway, including the inhibition of HMGB1 release, downregulation of TLR4, and suppression of NF-κB activation.
Attenuation of the NF-κB/NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a key component of the innate immune system, and its overactivation can lead to excessive inflammation. This compound has been found to mitigate acute lung injury by targeting this pathway.
Caption: this compound suppresses the NF-κB/NLRP3 inflammasome pathway.
Logical Relationship: Exposure to lipopolysaccharide (LPS) activates TLR4, which in turn triggers the NF-κB signaling pathway. This leads to the increased expression of NLRP3, a key component of the inflammasome. The subsequent assembly and activation of the NLRP3 inflammasome result in the activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokine IL-1β. This compound has been demonstrated to inhibit both the activation of NF-κB and the expression of NLRP3, thereby dampening the inflammatory response.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. enamine.net [enamine.net]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | this compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway [frontiersin.org]
- 9. This compound Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Isochlorogenic Acid A by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isochlorogenic acid A, also known as 3,5-dicaffeoylquinic acid, is a prominent member of the chlorogenic acid family, a group of polyphenolic compounds with significant antioxidant properties. These compounds are widely distributed in various plants, including coffee beans, fruits, and vegetables.[1] The quantification of this compound is crucial for the quality control of herbal products, pharmacokinetic studies, and research into its potential health benefits, which include anti-inflammatory and neuroprotective effects. This application note provides a detailed protocol for the quantification of this compound using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle
The method employs RP-HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of the analyte. Quantification is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorbance, typically around 325-330 nm.[2][3][4] The peak area of the analyte is proportional to its concentration, which is determined by comparison to a standard calibration curve.
Experimental Protocols
Reagents and Materials
-
This compound analytical standard (≥95% purity)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Phosphoric Acid (H₃PO₄), analytical grade
-
Formic Acid, analytical grade
-
0.45 µm syringe filters (e.g., PTFE or Regenerated Cellulose)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Sonicator
-
HPLC system with a UV/PDA detector, pump, autosampler, and column oven.
Preparation of Standard Solutions
2.1. Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution. This is the stock solution.
-
Store the stock solution at 4°C, protected from light.
2.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a methanol/water (50:50, v/v) mixture.
-
A typical calibration curve range could be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., plant extract, plasma, finished product).
3.1. For Plant Extracts (Solid):
-
Accurately weigh about 0.2 g of the powdered plant material.[5]
-
Transfer to a suitable extraction vessel.
-
Add 10 mL of 80% methanol.[5]
-
Extract using sonication for 60 minutes.[5]
-
Centrifuge the mixture at 8,000 g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the sample with the mobile phase if the concentration is expected to be outside the calibration range.
3.2. For Biological Samples (e.g., Rat Plasma): [6][7]
-
To 100 µL of plasma sample, add 600 µL of acidified methanol to precipitate proteins.[7]
-
Vortex the mixture for 3 minutes.[7]
-
Centrifuge at 8,000 g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue with 200 µL of the mobile phase or a suitable solvent like acidified methanol.[7]
-
Vortex and centrifuge again.
-
Transfer the supernatant to an HPLC vial for injection.
HPLC Method Parameters and Data
Two representative HPLC methods are summarized below for comparison. These methods can be adapted based on the available instrumentation and specific sample matrix.
Chromatographic Conditions
| Parameter | Method 1 (for Plasma) | Method 2 (General Purpose) |
| HPLC System | Agilent 1200 Series or equivalent[7] | Standard HPLC with UV/PDA Detector |
| Column | Shodex C18, 250 x 4.6 mm, 5 µm[6][7] | Kromasil C18, 100 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Methanol | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic: 50:50 (A:B)[6][7] | Gradient Elution |
| Flow Rate | 1.0 mL/min[6][7] | 1.0 mL/min |
| Column Temp. | 30°C[6][7] | 25°C |
| Detection λ | 300 nm[6][7] | 327 nm[8] |
| Injection Vol. | 20 µL[7] | 10 µL |
Method Validation Summary
The performance of an HPLC method is evaluated through validation to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
| Parameter | Typical Performance Data |
| Linearity Range | 0.04 - 40 µg/mL[6] |
| Correlation Coeff. (r²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.012 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.04 µg/mL[6] |
| Precision (RSD%) | < 7.63%[6] |
| Accuracy (Recovery %) | 97.0% - 99.5%[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for HPLC quantification.
HPLC System Components
This diagram shows the logical relationship between the core components of the HPLC system used in the analysis.
Caption: Logical flow of an HPLC system.
Conclusion
The described HPLC method provides a reliable, sensitive, and accurate approach for the quantification of this compound in various samples. The protocol is adaptable, and the specific chromatographic conditions can be optimized depending on the sample matrix and available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research, development, and quality control purposes.
References
- 1. HPLC Method for Analysis of Chlorogenic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2.7. Sample Preparation for HPLC Analysis and Quantification of Chlorogenic Acid [bio-protocol.org]
- 6. Development and Validation of a HPLC Method for Determination of this compound in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC method for simultaneous determination of three caffeoylquini...: Ingenta Connect [ingentaconnect.com]
Application Notes: In Vitro Antioxidant Capacity of Isochlorogenic Acid A
Introduction
Isochlorogenic acid A, also known as 3,5-dicaffeoylquinic acid (3,5-diCQA), is a potent phenolic compound found in various plants. Like other caffeoylquinic acid derivatives, it is recognized for its significant antioxidant properties.[1][2] These properties are largely attributed to its chemical structure, which possesses multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[3] Evaluating the antioxidant capacity of compounds like this compound is crucial for research in pharmacology, food science, and drug development.
This document provides detailed protocols for two of the most common and reliable in vitro methods for assessing antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[4][5] These assays are based on the principle that an antioxidant will reduce a stable, colored radical, leading to a measurable decrease in absorbance.[6]
Quantitative Data Summary
The antioxidant capacity of this compound and its isomers is typically quantified by their IC50 value, which is the concentration required to scavenge 50% of the initial radicals. Lower IC50 values indicate higher antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | Other Metrics | Source(s) |
| This compound (3,5-dicaffeoylquinic acid) | DPPH | 4.26 | - | [1] |
| This compound (3,5-dicaffeoylquinic acid) | ABTS | - | TEAC: 0.9974 | [1] |
| 3,5-dicaffeoyl-epi-quinic acid (Isomer) | DPPH | 5.6 | - | [7][8] |
| Chlorogenic Acid (Reference) | DPPH | 27.6 | - | [3] |
| Ascorbic Acid (Standard) | DPPH | 4.97 | - | [9] |
| Trolox (Standard) | ABTS | 2.34 | - | [9] |
IC50: Half maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity.
Visualized Mechanisms and Workflows
Radical Scavenging Mechanism
The antioxidant activity of this compound is primarily due to its ability to donate a hydrogen atom from its hydroxyl groups to a free radical (like DPPH• or ABTS•+), thereby neutralizing it.
Caption: Hydrogen atom transfer mechanism for radical scavenging.
DPPH Assay Experimental Workflow
The DPPH assay involves the reduction of the purple DPPH radical to a yellow-colored non-radical form by the antioxidant.[4]
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Assay Experimental Workflow
The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new dicaffeoylquinic acids from Chrysanthemum morifolium and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. e3s-conferences.org [e3s-conferences.org]
In Vivo Applications of Isochlorogenic Acid A in Rodent Models: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of in vivo studies involving isochlorogenic acid A (ICGA) in rodent models. It includes detailed application notes, experimental protocols, and a summary of quantitative data to facilitate further research and development of this promising natural compound.
This compound, a prominent member of the chlorogenic acid family, has garnered significant attention for its diverse pharmacological activities.[1] In vivo studies in rodent models have been instrumental in elucidating its therapeutic potential across various disease areas, including inflammation, neurodegenerative disorders, and metabolic diseases. This document synthesizes key findings and methodologies from published research to serve as a practical guide.
Therapeutic Applications and Efficacy
This compound has demonstrated significant therapeutic effects in various rodent models of disease. Its antioxidant and anti-inflammatory properties are central to its mechanism of action in many of these conditions.
Anti-inflammatory Effects
In a rat model of periodontitis induced by ligature and lipopolysaccharide (LPS), treatment with this compound was shown to inhibit inflammatory cytokines and the transcription of inflammatory molecules in gingival tissues.[2] This intervention led to a significant amelioration of periodontitis.[2] Similarly, the antioxidant properties of this compound have been noted to neutralize free radical-induced damage and suppress inflammatory pathways in murine models.[3]
Neuroprotective Effects
The neuroprotective potential of chlorogenic acids, including this compound, has been investigated in models of cerebral ischemia-reperfusion injury. Studies have shown that these compounds can improve neurological outcomes by attenuating oxidative stress and apoptosis in the brain.[4][5]
Metabolic Regulation
In rodent models of diet-induced obesity, chlorogenic acid administration has been shown to mitigate weight gain and improve metabolic parameters by lowering fasting glucose and insulin levels, and improving lipid profiles.[6] It is suggested that these effects are mediated through the regulation of genes involved in appetite control.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on this compound and related chlorogenic acids in rodent models.
| Study Focus | Animal Model | Compound | Dosage | Key Findings | Reference |
| Anti-inflammatory | Rat Periodontitis Model | This compound | Not Specified | Inhibition of inflammatory cytokines and molecules in gingival tissues.[2] | [2] |
| Anti-inflammatory | Murine Inflammation Model | This compound | Not Specified | Neutralization of free radicals and suppression of inflammatory pathways.[3] | [3] |
| Hepatoprotective | Mouse Model of NASH | Isochlorogenic Acid B | 5, 10, 20 mg/kg | Significant decrease in serum ALT, AST, and hepatic hydroxyproline, cholesterol, and triglycerides.[7] | [7] |
| Cardioprotective | Rat Myocardial Infarction Model | Chlorogenic Acid | 10, 20, 40 mg/kg BW | Dose-dependent reduction in cardiac marker enzymes (CK, CK-MB, ALT, AST, LDH) and lipid peroxidation products.[8] | [8][9] |
| Metabolic Regulation | Rat High-Fat Diet Model | Chlorogenic Acid | 10, 100 mg/kg/day | Significant reduction in body weight gain, fasting glucose, and insulin. Improved lipid profile.[6] | [6] |
| Neuroprotective | Rat Diabetic Model | Chlorogenic Acid | 30 mg/kg BW | Ameliorated memory dysfunction by increasing antioxidant and anti-apoptotic properties in the frontal lobe.[4] | [4] |
| Neuroprotective | Neonatal Rat Hypoxia-Ischemia Model | Chlorogenic Acid | Not Specified | Reduced infarct volume, alleviated brain edema, and improved cognitive function.[5] | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments involving this compound and related compounds.
Pharmacokinetic Studies in Rats
Objective: To characterize the metabolites and pharmacokinetic profile of this compound.[1][10]
Animal Model: Male Sprague-Dawley rats (180 ± 20 g).[10]
Protocol:
-
Administration: Administer this compound orally at a dose of 200 mg/kg.[10]
-
Sample Collection: Collect blood, urine, and feces at various time points post-administration.[1][11]
-
Sample Preparation:
-
Analysis: Analyze samples using High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (HPLC/Q-TOF MS) or UHPLC-Q-Exactive Orbitrap MS to identify and quantify metabolites.[1][10][11]
Anti-inflammatory Activity in a Rat Periodontitis Model
Objective: To evaluate the anti-inflammatory effect of this compound on periodontitis.[2]
Animal Model: Rats.
Protocol:
-
Induction of Periodontitis: Induce periodontitis using a ligature/LPS procedure.[2]
-
Treatment: Administer this compound to the treatment group.
-
Assessment:
-
Measure the levels of inflammatory cytokines and inflammatory molecule transcriptions in gingival tissues.[2]
-
Perform Micro-CT, H&E staining, TRAP, and Runx2 staining to assess the extent of periodontitis.[2]
-
Use immunofluorescence and Western blot to analyze the expression of proteins in the ACE/PGK1/STAT1 signaling pathway.[2]
-
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound research.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Proposed ACE/PGK1/STAT1 signaling pathway modulated by this compound.[2]
Metabolism and Pharmacokinetics
Understanding the metabolic fate of this compound is crucial for interpreting its pharmacological effects. Studies in rats have shown that after oral administration, this compound undergoes extensive metabolism.[1][10] A total of 32 to 39 metabolites have been identified in plasma, urine, and feces.[1][11] The primary metabolic pathways include hydrolysis, dehydroxylation, hydrogenation, and conjugation with methyl, glucuronic acid, glycine, sulfate, glutathione, and cysteine.[1][11] Interestingly, a metabolite resulting from hydrolyzation, dehydroxylation, and hydrogenation was found to be the dominant circulating metabolite.[1] This suggests that the observed in vivo effects may be attributable to both the parent compound and its metabolites.
Toxicity Profile
Acute toxicity studies in Swiss mice have been conducted to evaluate the safety profile of chlorogenic acid.[13] While the lethal dose was not reached even at 1,000 mg/kg, some signs of toxicity were observed at a dose of 60 mg/kg.[13] Predictive modeling also suggests a potential for hepatotoxicity and toxicity in the respiratory and reproductive systems.[13] However, at high doses, chlorogenic acid appeared to have a positive effect on some haematological parameters.[13] These findings indicate that while generally safe, further dose-response and chronic toxicity studies are warranted to establish a definitive safety profile for this compound.
References
- 1. Characterization of this compound metabolites in rats using high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorogenic acid ameliorates memory dysfunction via attenuating frontal lobe oxidative stress and apoptosis in diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protective effect of isochlorogenic acid B on liver fibrosis in non-alcoholic steatohepatitis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorogenic acid a dietary polyphenol attenuates isoproterenol induced myocardial oxidative stress in rat myocardium: An in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. [Metabolite identification of this compound in rats by HPLC-Q-Exactive Orbitrap-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
Application Notes and Protocols for Studying Neuroinflammation with Isochlorogenic Acid A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Isochlorogenic Acid A (ICGA) as a tool to investigate and modulate neuroinflammatory processes. The protocols detailed below are designed for both in vitro and in vivo research settings, enabling a thorough examination of ICGA's therapeutic potential.
Introduction to this compound in Neuroinflammation
This compound (ICGA), a prominent member of the chlorogenic acid family, has demonstrated significant anti-inflammatory and antioxidant properties.[1] Neuroinflammation, a key pathological feature of many neurodegenerative diseases, is characterized by the activation of microglia, the resident immune cells of the central nervous system.[2] Activated microglia release a cascade of pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO), which contribute to neuronal damage.[2][3]
Emerging evidence indicates that ICGA can effectively suppress neuroinflammation by targeting key signaling pathways.[4] Specifically, ICGA has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome, both of which are critical regulators of the inflammatory response.[4] By mitigating the activation of these pathways, ICGA reduces the production of pro-inflammatory cytokines and may offer a promising therapeutic strategy for neurodegenerative disorders.[3][4]
Data Presentation: Summary of ICGA's Quantitative Effects
The following tables summarize the reported quantitative effects of this compound and related chlorogenic acids on key markers of neuroinflammation.
Table 1: In Vitro Efficacy of Chlorogenic Acids on Microglial Cells
| Cell Line | Treatment | ICGA/CGA Concentration | Target Measured | Result | Reference |
| BV-2 Microglia | Oxygen-Glucose Deprivation (OGD) | 5, 10, 20 µM (CGA) | IL-6, IL-1β, TNF-α | Dose-dependent decrease | [5] |
| BV-2 Microglia | OGD | 5, 10, 20 µM (CGA) | IL-4, IL-10 | Dose-dependent increase | [5] |
| BV-2 Microglia | OGD | 5, 10, 20 µM (CGA) | COX-2, iNOS | Dose-dependent decrease | [5] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 100, 200, 400 µM (CGA) | iNOS expression | Dose-dependent inhibition | [6] |
Table 2: In Vivo Efficacy of Chlorogenic Acids on Neuroinflammation Models
| Animal Model | Insult | ICGA/CGA Dosage | Target Measured | Result | Reference |
| Male C57BL/6 Mice | LPS | 40 mg/kg/day (CGA) | TNF-α in brain tissue | Significant decrease | [3] |
| Rats | Acute Lung Injury (LPS) | 10, 20, 40 mg/kg (ICGA) | p-p65, NLRP3, ASC, Cleaved Caspase-1 | Dose-dependent decrease | [4] |
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes how to induce an inflammatory response in BV-2 microglial cells using Lipopolysaccharide (LPS) and how to treat the cells with this compound to assess its anti-inflammatory effects.
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (ICGA)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Reagents for downstream analysis (e.g., ELISA kits, Western blot reagents)
Protocol:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells into 96-well plates (for viability and cytokine assays) or 6-well plates (for protein analysis) at a density of 5 x 10^4 cells/well or 5 x 10^5 cells/well, respectively. Allow cells to adhere overnight.
-
ICGA Pre-treatment: The following day, replace the medium with fresh DMEM. Prepare stock solutions of ICGA in DMSO and dilute to final concentrations (e.g., 5, 10, 20 µM) in DMEM. Pre-treat the cells with the desired concentrations of ICGA for 2 hours. Include a vehicle control group treated with the same concentration of DMSO.
-
LPS Stimulation: After the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis using ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse the cells with RIPA buffer for subsequent protein analysis by Western blot to determine the levels of p-p65, total p65, NLRP3, and a loading control (e.g., β-actin).
-
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice using LPS and subsequent treatment with ICGA.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (ICGA)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle for ICGA (e.g., 5% DMSO in saline)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tools for tissue collection and processing
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into four groups: Control (saline + vehicle), LPS (LPS + vehicle), LPS + ICGA, and ICGA alone.
-
ICGA Administration: Administer ICGA (e.g., 40 mg/kg) or vehicle intraperitoneally (i.p.) daily for 7 consecutive days.
-
LPS Administration: On day 8, one hour after the final ICGA/vehicle administration, inject LPS (0.5 mg/kg, i.p.) to the LPS and LPS + ICGA groups. Inject the Control and ICGA alone groups with saline.
-
Tissue Collection: 24 hours after the LPS injection, anesthetize the mice.
-
For Biochemical Analysis: Perfuse the mice transcardially with ice-cold PBS. Immediately dissect the brain, isolate the hippocampus and cortex, and snap-freeze the tissues in liquid nitrogen for later ELISA and Western blot analysis.
-
For Immunohistochemistry: Perfuse with PBS followed by 4% paraformaldehyde. Post-fix the brain in 4% paraformaldehyde overnight and then transfer to a sucrose solution for cryoprotection before sectioning.
-
-
Downstream Analysis:
Western Blot Protocol for p-p65 and NLRP3
Protocol:
-
Protein Extraction: Homogenize brain tissue or lyse BV-2 cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-NF-κB p65 (Ser536), total NF-κB p65, NLRP3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
ELISA Protocol for TNF-α and IL-6
Protocol:
-
Sample Preparation: Prepare brain tissue homogenates or use cell culture supernatants as described in the previous protocols.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.
-
Standard Curve: Generate a standard curve using the provided recombinant cytokine standards.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Neochlorogenic Acid Inhibits Lipopolysaccharide-Induced Activation and Pro-inflammatory Responses in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect and mechanism of chlorogenic acid on cognitive dysfunction in mice by lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates acute lung injury induced by LPS via Nf-κB/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorogenic Acid Prevents Microglia-Induced Neuronal Apoptosis and Oxidative Stress under Hypoxia-Ischemia Environment by Regulating the MIR497HG/miR-29b-3p/SIRT1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The role of TNF-α, IL-6, IL-10, and GDNF in neuronal apoptosis in neonatal rat with hypoxic-ischemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isochlorogenic Acid A as a Standard for Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochlorogenic acid A (3,5-dicaffeoylquinic acid) is a prominent phenolic compound naturally occurring in a variety of plants, including coffee beans, fruits, and traditional herbal medicines.[1][2] As a member of the chlorogenic acid family, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and hepatoprotective properties.[1][3] These therapeutic potentials have positioned this compound as a significant molecule in pharmaceutical research and drug development.
Accurate quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. The use of a well-characterized this compound analytical standard is fundamental to achieving reliable and reproducible quantitative results.
This document provides detailed application notes and protocols for the use of this compound as a chromatographic standard. It includes its physicochemical properties, preparation of standard solutions, and validated chromatographic methods for its quantification.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a standard.
| Property | Value | Reference |
| Systematic Name | (1S,3R,4S,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | [4] |
| Synonyms | 3,5-Dicaffeoylquinic acid, 3,5-DCQA | [4][5] |
| Molecular Formula | C25H24O12 | [4] |
| Molecular Weight | 516.45 g/mol | [6] |
| Appearance | Solid | [7] |
| Solubility | Soluble in DMSO, ethanol, and methanol. Slightly soluble in water. | [5][7][8][9] |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [3][5][8] |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Accurate preparation of standard solutions is critical for generating reliable calibration curves for quantification.
Materials:
-
This compound analytical standard (purity ≥ 99%)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Volumetric flasks (Class A)
-
Analytical balance
-
Micropipettes
Protocol for Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard into a clean, dry weighing boat.
-
Transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Add a small volume of DMSO (e.g., 2-3 mL) to dissolve the standard completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Once dissolved, bring the volume up to the 10 mL mark with methanol.
-
Mix the solution thoroughly by inverting the flask several times.
-
This stock solution can be stored at -20°C in a tightly sealed, light-protected container.
Protocol for Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent mixture compatible with the chromatographic method (e.g., 50:50 methanol:water).
-
For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring it to volume with the desired diluent.
-
Generate a calibration curve by preparing a series of at least five concentrations that encompass the expected concentration range of the samples. A typical calibration curve range for HPLC-UV analysis is 0.04-40 µg/mL.[10]
Sample Preparation from Biological Matrices (Rat Plasma)
This protocol is an example for the extraction of this compound from rat plasma, a common procedure in pharmacokinetic studies.[10][11]
Materials:
-
Rat plasma samples
-
Methanol, HPLC grade (pre-chilled to -20°C)
-
Internal Standard (IS) solution (e.g., Ferulic acid, purity ≥ 99%)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw the frozen rat plasma samples on ice.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add a specific volume of the internal standard solution (e.g., 20 µL of a known concentration of ferulic acid) to each plasma sample, except for the blank plasma.
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.
Chromatographic Methods and Data
Several chromatographic methods have been developed and validated for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely accessible method for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Condition | Reference |
| HPLC System | Agilent 1200 series or equivalent | [11] |
| Column | Shodex C18, 5 µm, 4.6 x 250 mm | [10][11] |
| Mobile Phase | Isocratic elution with 0.1% phosphoric acid in water and methanol (50:50, v/v) | [10][11] |
| Flow Rate | 1.0 mL/min | [10][11] |
| Column Temperature | 30°C | [10][11] |
| Detection Wavelength | 300 nm or 326 nm | [10][12] |
| Injection Volume | 20 µL | [11] |
Quantitative Data:
| Parameter | Value | Reference |
| Linearity Range | 0.04-40 µg/mL (r = 0.9998) | [10] |
| Limit of Detection (LOD) | 0.012 µg/mL | [10] |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL | [10] |
| Intra-day Precision (RSD) | < 7.63% | [10] |
| Inter-day Precision (RSD) | < 7.63% | [10] |
| Accuracy (RE) | -1.41 to 3.25% | [10] |
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
UHPLC-MS offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentration samples.
Instrumentation and Conditions:
| Parameter | Condition | Reference |
| UHPLC System | UHPLC system coupled with a Q-Exactive Orbitrap MS or equivalent | [13][14] |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm) | [15] |
| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid in water | [13] |
| Flow Rate | 0.3-0.5 mL/min | [15] |
| Detection | Mass Spectrometry (Negative Ion Mode) | [16] |
| Precursor Ion [M-H]⁻ | m/z 515.11938 | [13] |
Quantitative Data: Quantitative data for UHPLC-MS methods are highly dependent on the specific instrument and optimization. However, these methods generally achieve LLOQs in the low ng/mL range.
Visualizations
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound.
Potential Metabolic Pathway of this compound
This compound undergoes several metabolic transformations in the body. The major metabolic pathways include hydrolysis, methylation, glucuronidation, and sulfation.[1][17]
Caption: Simplified metabolic pathway of this compound.
Conclusion
This compound is a vital analytical standard for researchers in natural product chemistry, pharmacology, and drug development. The protocols and data presented in these application notes provide a solid foundation for the accurate and precise quantification of this compound using modern chromatographic techniques. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, which is essential for advancing scientific research and developing new therapeutic agents.
References
- 1. Characterization of this compound metabolites in rats using high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C25H24O12 | CID 6474310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Chlorogenic acid | 327-97-9 [chemicalbook.com]
- 10. Development and Validation of a HPLC Method for Determination of this compound in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. akjournals.com [akjournals.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Identification of the metabolites of this compound in rats by UHPLC-Q-Exactive Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. [Metabolite identification of this compound in rats by HPLC-Q-Exactive Orbitrap-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Study of Isochlorogenic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochlorogenic acid A (3,5-dicaffeoylquinic acid) is a prominent bioactive compound found in various medicinal plants and dietary sources, exhibiting a range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects.[1] A thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for the development of this compound as a potential therapeutic agent.[2] These application notes provide a comprehensive guide to designing and conducting a preclinical pharmacokinetic study of this compound in a rodent model, specifically rats. The protocols herein detail the necessary steps from animal handling and dosing to bioanalytical sample analysis and data interpretation.
The primary objectives of a pharmacokinetic study of this compound are to determine key parameters such as bioavailability, half-life (t1/2), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and clearance (CL). Studies have indicated that this compound exhibits linear pharmacokinetics and has a relatively low oral bioavailability, suggesting significant first-pass metabolism.[3]
Materials and Reagents
-
Test Article: this compound (purity >98%)
-
Vehicle for Oral Administration: 0.5% Carboxymethylcellulose sodium (CMC-Na) in water
-
Vehicle for Intravenous Administration: Saline (0.9% NaCl) with 5% DMSO and 10% Solutol HS 15 (or other suitable solubilizing agents)
-
Internal Standard (IS) for Bioanalysis: Neochlorogenic acid or a structurally similar compound not present in the study samples.
-
Anesthesia: Isoflurane or a combination of ketamine/xylazine
-
Anticoagulant: K2EDTA or heparin
-
Solvents: HPLC-grade acetonitrile and methanol, Formic acid
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Animal Model: Male Sprague-Dawley rats (200-250 g)
Experimental Design and Protocols
A robust pharmacokinetic study design for this compound involves both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.
Animal Dosing and Sample Collection
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Group Allocation: Randomly divide the rats into two groups:
-
Dosing:
-
Intravenous (IV): Administer this compound solution via the tail vein.
-
Oral (PO): Administer this compound suspension via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular vein or another appropriate site at the following time points:
-
IV Administration: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
PO Administration: 0 (predose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing:
-
Collect blood into tubes containing K2EDTA as an anticoagulant.
-
Immediately centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.[5]
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
Below is a DOT script for visualizing the experimental workflow.
In vivo pharmacokinetic study workflow.
Bioanalytical Method: LC-MS/MS
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard (e.g., neochlorogenic acid at 50 ng/mL).[6] This results in a 3:1 ratio of organic solvent to plasma.[7]
-
Vortex the mixture for 2 minutes to precipitate proteins.[7]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[8]
-
Transfer the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject a 10 µL aliquot into the LC-MS/MS system for analysis.[8]
The following are typical starting conditions that should be optimized for your specific instrumentation.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Shodex C18 column (5 µm, 250 mm × 4.6 mm) or equivalent.[4]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[4]
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7.1-9 min: 10% B
-
-
Column Temperature: 30°C.[4]
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[6]
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (To be determined by infusion and optimization)
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion (To be determined)
-
-
Detection Wavelength (for HPLC-UV): 300 nm.[4]
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Data Analysis and Presentation
Pharmacokinetic Parameter Calculation
Pharmacokinetic parameters are to be calculated using non-compartmental analysis with software such as WinNonlin or Phoenix.
Data Presentation
Summarize the calculated pharmacokinetic parameters in a clear and concise table.
| Parameter | Units | IV Administration (18 mg/kg) | PO Administration (18 mg/kg) |
| Cmax | µg/mL | - | Value ± SD |
| Tmax | h | - | Value ± SD |
| AUC(0-t) | µg·h/mL | Value ± SD | Value ± SD |
| AUC(0-inf) | µg·h/mL | Value ± SD | Value ± SD |
| t1/2 | h | Value ± SD | Value ± SD |
| CL | L/h/kg | Value ± SD | - |
| Vd | L/kg | Value ± SD | - |
| F (%) | % | - | Calculated Value |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. SD: Standard Deviation.
Metabolic and Signaling Pathways
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in vivo. The primary metabolic pathways include hydrolysis, methylation, glucuronidation, and sulfation.[9] Gut microflora also play a significant role in its metabolism.[10]
The following DOT script visualizes the proposed metabolic pathway.
References
- 1. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Technical Tip: Protein Precipitation [phenomenex.com]
- 5. optibrium.com [optibrium.com]
- 6. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. [Metabolite identification of this compound in rats by HPLC-Q-Exactive Orbitrap-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. admescope.com [admescope.com]
Application Notes and Protocols: Investigating the STAT3/NF-κB Pathway with Isochlorogenic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochlorogenic acid A (ICQA), a prominent phenolic acid found in various medicinal plants, has garnered significant interest for its anti-inflammatory and anti-cancer properties. These effects are often attributed to its modulation of key intracellular signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways. Dysregulation of these pathways is a hallmark of many chronic inflammatory diseases and cancers, making them critical targets for therapeutic intervention.
These application notes provide a comprehensive guide for researchers investigating the effects of this compound on the STAT3 and NF-κB signaling cascades. Included are detailed protocols for key experiments, a summary of available quantitative data, and visual representations of the signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound
While extensive quantitative data for this compound's direct impact on the STAT3/NF-κB pathway is still emerging, preliminary studies have demonstrated its inhibitory effects on NF-κB activation. The data presented below is based on available literature. Further investigation, using the protocols provided herein, is encouraged to expand upon these findings, particularly for the STAT3 pathway.
Table 1: Effect of this compound on NF-κB Pathway Components
| Parameter | Cell/Animal Model | Treatment Conditions | Observed Effect | Citation |
| Nuclear NF-κB p65 protein expression | Carbon tetrachloride (CCl4)-induced liver fibrosis in rats | ICQA administered at varying doses | Dose-dependent reduction in nuclear p65 levels. | [1] |
| Phosphorylated IκBα (p-IκBα) protein expression | Carbon tetrachloride (CCl4)-induced liver fibrosis in rats | ICQA administered at varying doses | Significant downregulation of p-IκBα levels. | [1] |
Note: Specific IC50 values and fold-change data from in vitro studies with this compound are not yet widely available in the literature. The provided protocols can be utilized to determine these quantitative metrics.
Signaling Pathways and Experimental Workflow
To visually represent the targeted signaling pathways and the experimental approach to investigate the effects of this compound, the following diagrams have been generated using Graphviz.
STAT3 and NF-κB Signaling Pathways Overview
Caption: Overview of the STAT3 and NF-κB signaling pathways and the inhibitory points of this compound.
Experimental Workflow for Investigating ICQA Effects
Caption: Experimental workflow for investigating the effects of this compound on the STAT3/NF-κB pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on the STAT3 and NF-κB signaling pathways.
Western Blot for Phosphorylated and Total STAT3 and NF-κB p65
Objective: To quantitatively determine the effect of this compound on the phosphorylation of STAT3 (Tyr705) and NF-κB p65 (Ser536), as well as the total protein levels.
Materials:
-
Cell culture reagents
-
This compound (ICQA)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for NF-κB, Interleukin-6 (IL-6) for STAT3)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Rabbit anti-phospho-IκBα (Ser32)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of ICQA for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes to activate NF-κB; 20 ng/mL IL-6 for 30 minutes to activate STAT3). Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound (ICQA)
-
LPS or TNF-α
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Cell Treatment:
-
Pre-treat the transfected cells with different concentrations of ICQA for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as relative luciferase units (RLU) or fold induction over the unstimulated control.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit upon treatment with this compound.
Materials:
-
Cells grown on glass coverslips in a 12-well plate
-
This compound (ICQA)
-
LPS or TNF-α
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips and allow them to adhere.
-
Treat the cells with ICQA and stimulate with an NF-κB activator as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 30-60 minutes.
-
Incubate with the primary anti-p65 antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (green) and DAPI (blue) channels.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells using image analysis software.
-
Conclusion
This compound demonstrates clear inhibitory effects on the NF-κB signaling pathway, as evidenced by the reduction in p65 nuclear translocation and p-IκBα levels. While its direct effects on the STAT3 pathway require further quantitative investigation, the provided protocols offer a robust framework for elucidating the precise mechanisms of action of this promising natural compound. The continued study of this compound's interaction with these critical inflammatory and oncogenic pathways will be invaluable for the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
isochlorogenic acid A stability testing under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of isochlorogenic acid A under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH levels?
A1: this compound (3,5-dicaffeoylquinic acid) is generally more stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, its stability decreases.[1][2] This degradation is primarily due to isomerization.
Q2: What are the main degradation products of this compound under neutral to alkaline pH?
A2: Under neutral and basic pH conditions, this compound (3,5-diCQA) rapidly isomerizes to 3,4-dicaffeoylquinic acid (3,4-diCQA) and 4,5-dicaffeoylquinic acid (4,5-diCQA).[1]
Q3: What analytical method is most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and effective method for the determination of this compound and its isomers.[3] A C18 column is often used for separation.
Q4: How does temperature affect the stability of this compound?
A4: Increased temperature accelerates the degradation of this compound. Dicaffeoylquinic acids, including this compound, have been shown to degrade more extensively at room temperature compared to 4°C.[1]
Q5: Can the stability of this compound be improved in solution?
A5: Yes, the stability of dicaffeoylquinic acids can be enhanced by the addition of antioxidants such as epigallocatechin gallate (EGCG) and ascorbic acid (vitamin C).[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound peak in neutral or alkaline buffers. | Isomerization and degradation are accelerated at higher pH. | - Conduct experiments at lower pH if the experimental design allows. - Prepare fresh solutions immediately before use. - Store stock solutions and samples at low temperatures (e.g., 4°C) and protect from light.[1] - Consider the use of antioxidants like ascorbic acid.[2] |
| Appearance of new, unexpected peaks in the chromatogram over time. | These are likely isomers (3,4-diCQA and 4,5-diCQA) formed from the degradation of 3,5-diCQA.[1] | - Confirm the identity of the new peaks using mass spectrometry (MS) if available. - Adjust the HPLC method (e.g., gradient elution) to ensure good separation and quantification of all isomers. |
| Poor reproducibility of stability data. | - Inconsistent pH of buffer solutions. - Temperature fluctuations. - Variability in sample preparation and handling time. | - Use a calibrated pH meter and freshly prepared buffers for each experiment. - Maintain a constant and controlled temperature throughout the experiment. - Standardize the sample preparation workflow and minimize the time between sample preparation and analysis. |
| Loss of analyte due to adsorption to container surfaces. | This compound, being a phenolic compound, may adsorb to certain types of plastic or glass. | - Use silanized glass vials or low-adsorption polypropylene vials. - Include a control sample in the same type of container to assess for non-degradative loss. |
Data on this compound Stability
The stability of this compound is pH-dependent, with greater stability observed in acidic conditions.
| pH Condition | Stability Observation | Primary Degradation Pathway | Reference |
| Acidic | Relatively stable | Minimal degradation | [1] |
| Neutral to Alkaline | Unstable, degradation occurs rapidly | Isomerization to 3,4-diCQA and 4,5-diCQA | [1][2] |
Quantitative Stability Data of Dicaffeoylquinic Acids
| Compound | Condition | Degradation after 7 days | Reference |
| 3,5-diCQA (this compound) | Room Temperature | ~7.03% | [1] |
| 3,4-diCQA | Room Temperature | ~7.82% | [1] |
| 4,5-diCQA | Room Temperature | ~10.08% | [1] |
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
This protocol outlines a typical forced degradation study to evaluate the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
Sodium phosphate (monobasic and dibasic)
-
Sodium hydroxide and Hydrochloric acid (for pH adjustment)
-
pH meter
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 5 µm particle size, 250 mm × 4.6 mm)[3]
2. Preparation of Buffer Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9).
-
Acidic (pH 3-5): Use phosphate or citrate buffers.
-
Neutral (pH 7): Use phosphate buffer.
-
Alkaline (pH 9): Use phosphate or borate buffers.
-
-
Adjust the final pH of each buffer using phosphoric acid, NaOH, or HCl as needed.
3. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions by diluting with the respective pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
4. Stability Testing Procedure:
-
Divide each working solution into aliquots in amber vials to protect from light.
-
Store the vials at a constant temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH condition.
-
Immediately quench any further degradation by adding an equal volume of cold methanol or by freezing.
-
Analyze the samples by HPLC.
5. HPLC Analysis:
-
Column: C18, 5 µm, 250 mm × 4.6 mm[3]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and methanol or acetonitrile (B). A typical gradient might be:
-
0-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90-10% B
-
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 325-330 nm
-
Column Temperature: 30°C[3]
-
Injection Volume: 10-20 µL
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each pH condition.
-
If desired, determine the degradation rate constant (k) and half-life (t½) for each pH.
Visualizations
Caption: Experimental workflow for the pH-dependent stability testing of this compound.
Caption: Degradation pathway of this compound under different pH conditions.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a HPLC Method for Determination of this compound in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing isochlorogenic acid A degradation during extraction
Welcome to the technical support center for isochlorogenic acid A (ICA A) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on preventing the degradation of ICA A during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The stability of this compound is significantly influenced by several factors during extraction. The most critical factors that can lead to its degradation are:
-
pH: this compound is more stable in acidic conditions.[1][2][3] As the pH increases towards neutral and alkaline levels, the rate of degradation, including hydrolysis and isomerization, significantly increases.[1][4][5][6]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[7][8] High temperatures can lead to isomerization, hydrolysis, and other degradative reactions.[9][10]
-
Light: Exposure to light can also contribute to the degradation of chlorogenic acids, including this compound.[7]
-
Solvent Composition: The type of solvent and the presence of water can influence the stability of ICA A. For instance, a higher water content in an organic extractant can accelerate acyl migration, a form of isomerization.[7]
Q2: I am observing a low yield of this compound in my extract. What are the possible causes and how can I troubleshoot this?
A2: Low yields of this compound can stem from several issues during the extraction process. Here are some common causes and troubleshooting steps:
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, and extraction time significantly impacts yield.
-
Troubleshooting: Review and optimize your extraction protocol. Experiment with different solvent systems (e.g., ethanol-water or methanol-water mixtures) and solid-to-solvent ratios.[11][12] Conduct small-scale trials to determine the optimal extraction time and temperature that maximize yield without causing significant degradation.
-
-
Degradation During Extraction: As mentioned in Q1, ICA A is susceptible to degradation.
-
Troubleshooting:
-
pH Control: Ensure your extraction solvent is acidic. A pH around 4-5 is often effective.[13][14]
-
Temperature Management: Avoid excessive heat. If using a heating method, aim for the lowest effective temperature and a shorter duration.[11]
-
Light Protection: Protect your samples from direct light by using amber glassware or covering your containers with aluminum foil.
-
-
-
Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant material to release the ICA A.
-
Troubleshooting: Ensure your plant material is ground to a fine, uniform powder. Consider using a tissue homogenizer for better cell disruption.
-
-
Poor Phase Separation (in liquid-liquid extraction): If you are performing a liquid-liquid extraction, improper phase separation can lead to loss of your target compound.
-
Troubleshooting: Ensure thorough but gentle mixing of the phases and optimize centrifugation speed and time to achieve a clear separation.[15]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient extraction parameters (solvent, time, temperature). | Optimize the solid-to-solvent ratio; a ratio of 1:160 (g:mL) has been shown to be effective.[11] Use an ethanol-water mixture (e.g., 60-70% ethanol) as the extraction solvent.[11][12] Optimize extraction time and temperature; for example, ultrasound-assisted extraction can be effective at lower temperatures (around 37.9°C) and shorter times (around 28 minutes).[16] |
| Degradation of ICA A due to pH, temperature, or light. | Maintain an acidic pH (around 4-5) during extraction.[13][14] Avoid high temperatures; if heating is necessary, use the lowest effective temperature for the shortest possible time.[11] Protect the extraction mixture from light by using amber vials or covering with foil. | |
| Presence of Isomers or Degradation Products in HPLC | Isomerization or hydrolysis of ICA A during extraction. | This is often caused by non-ideal pH or high temperatures. Lower the extraction temperature and ensure the solvent is acidic.[1][9] Consider using stabilizers like ascorbic acid or epigallocatechin gallate (EGCG) in your extraction solvent, particularly if working with neutral or alkaline conditions.[5] |
| Inconsistent Results Between Batches | Variability in raw material or extraction procedure. | Ensure the plant material is from a consistent source and is processed uniformly (e.g., particle size). Standardize all extraction parameters, including solvent preparation, extraction time, temperature, and equipment settings. |
Data Summary
Table 1: Comparison of Extraction Methods for Chlorogenic Acids
| Extraction Method | Solvent | Temperature (°C) | Time | Yield/Efficiency | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Water | 37.9 | 28 min | 5.007 ± 0.033 mg/g | [16] |
| Ultrasonic-Assisted Extraction (UAE) | 60% (v/v) Methanol/Water | 50 | 10 min | Showed high extraction efficiency | [11] |
| Shaking Water Bath | 60% (v/v) Methanol/Water | 50 | 10 min | Lower efficiency compared to UAE | [11] |
| Water Extraction with Ultrasound | Water | Room Temp. | 1 min | 1.15 mg/g | [17] |
| Conventional Solvent Extraction | Water | Boiling | 5 min | 39.5 ± 2.1 mg/g | [18] |
Table 2: Effect of pH on the Stability of Chlorogenic Acids
| pH | Condition | Observation | Reference |
| Acidic (e.g., pH 5) | 37°C | Stable, no significant degradation or isomerization. | [6] |
| Neutral (pH 7.05) | 37°C | Unstable, degradation and isomerization observed. | [4] |
| Alkaline (pH 9.25) | 37°C | Rapid degradation and isomerization. | [4] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and may require optimization for your specific plant material.
-
Sample Preparation:
-
Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material into a fine, uniform powder (e.g., 60 mesh).
-
-
Extraction Solvent Preparation:
-
Prepare a solution of 60% ethanol in deionized water (v/v).
-
Adjust the pH of the solvent to approximately 4.0 using a suitable acid (e.g., phosphoric acid).
-
-
Extraction Procedure:
-
Weigh an appropriate amount of the powdered plant material (e.g., 1 g).
-
Add the extraction solvent at a solid-to-liquid ratio of 1:30 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 300 W).
-
Set the extraction temperature to 50°C.
-
Sonicate for 10-30 minutes.
-
-
Sample Recovery:
-
After extraction, centrifuge the mixture at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of degradation products of chlorogenic acid in the antioxidant activity of roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorogenic acid stability in pressurized liquid extraction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Chlorogenic Acid from Artemisiae Scopariae Herba Enhanced by Natural Deep Eutectic Solvents as Green and Biodegradable Extraction Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 16. Ultrasonic‐assisted extraction of bioactive chlorogenic acid from heilong48 soybean variety: Parametric optimization and evaluation of physicochemical and bioactive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Environmental and Yield Comparison of Quick Extraction Methods for Caffeine and Chlorogenic Acid from Spent Coffee Grounds [mdpi.com]
- 18. researchgate.net [researchgate.net]
troubleshooting isochlorogenic acid A quantification in complex matrices
Welcome to the technical support center for isochlorogenic acid A quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound?
A1: The primary challenges in accurately quantifying this compound, particularly in biological matrices, include its chemical instability, the presence of isomers, and matrix effects. This compound is susceptible to isomerization and degradation under various conditions, including changes in pH, temperature, and exposure to light.[1][2][3] Co-elution of its isomers, such as neochlorogenic acid and cryptochlorogenic acid, can interfere with accurate quantification if the analytical method lacks sufficient resolution.[4][5][6] Furthermore, complex matrices like plasma can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate results.[7][8]
Q2: Which analytical technique is best for this compound quantification: HPLC-UV or LC-MS/MS?
A2: The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and the complexity of the sample matrix.
-
HPLC-UV is a simpler and more accessible technique that can be suitable for samples with relatively high concentrations of this compound and less complex matrices.[9][10] A wavelength of around 300-327 nm is typically used for detection.[9][11]
-
LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices like plasma and tissue.[7][12] It can also help to differentiate between this compound and its isomers.[5][13]
Q3: How can I prevent the degradation and isomerization of this compound during sample preparation?
A3: this compound is prone to isomerization and degradation.[14][15] To minimize this, consider the following precautions:
-
Temperature: Keep samples on ice or at 4°C throughout the extraction process.[10] Store plasma samples at -80°C until analysis.[7]
-
pH: Acidifying the sample can improve stability. For instance, adding a small amount of formic or hydrochloric acid to plasma samples immediately after collection can help preserve the analyte.[7][10]
-
Light: Protect samples from light, as UV exposure can induce cis/trans isomerization.[1]
-
Extraction Time: Use rapid extraction techniques to minimize the time the analyte spends in conditions that might promote degradation.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Poor Peak Shape or Resolution
Problem: My chromatogram shows broad, tailing, or split peaks for this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The phenolic acid nature of this compound means its retention is sensitive to pH. Ensure the mobile phase pH is low enough (typically using 0.1% formic or phosphoric acid) to keep the analyte in its protonated form, which generally results in better peak shape on C18 columns.[7][9] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject. |
| Interference from Isomers | This compound has several isomers that may co-elute. Optimize the chromatographic gradient to improve separation. Using a high-resolution column can also be beneficial.[16] Tandem mass spectrometry can aid in distinguishing isomers even if they are not fully separated chromatographically.[13] |
| Secondary Interactions with Column Stationary Phase | The silanol groups on silica-based C18 columns can interact with the polar functional groups of this compound, causing peak tailing. Use an end-capped column or a column with a different stationary phase. |
Low Analyte Recovery
Problem: I am experiencing low and inconsistent recovery of this compound after sample preparation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | The choice of extraction solvent and method is critical. For plasma, liquid-liquid extraction with ethyl acetate after acidification or protein precipitation with acetonitrile or methanol are common methods.[7] Solid-phase extraction (SPE) can also be used for cleaner extracts.[17] Optimize the solvent-to-sample ratio and the number of extraction steps. |
| Analyte Instability | As mentioned in the FAQs, this compound can degrade during extraction. Implement stabilizing measures such as acidification and maintaining low temperatures.[7][10] |
| Adsorption to Labware | This compound may adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene tubes. |
Inaccurate or Irreproducible Results
Problem: My quantitative results are inconsistent between injections or batches.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (LC-MS/MS) | Components of the sample matrix can co-elute with this compound and affect its ionization efficiency. To mitigate this, use a stable isotope-labeled internal standard if available. If not, the standard addition method can be employed to correct for matrix effects.[8] Improving sample cleanup through techniques like SPE can also reduce matrix interference.[17] |
| Isomerization During Analysis | The analytical conditions themselves (e.g., in the autosampler or ion source) can sometimes induce isomerization.[4] Ensure the autosampler is kept at a low temperature. |
| Calibration Curve Issues | Ensure the calibration curve is prepared in a matrix that closely matches the samples to account for matrix effects. The calibration range should also encompass the expected concentrations of the analyte in the samples.[9][10] |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma via HPLC-UV
This protocol is based on a validated method for the pharmacokinetic study of this compound.[9][10]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge again and inject 20 µL into the HPLC system.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | Shodex C18 (5 µm, 250 mm × 4.6 mm)[9] |
| Mobile Phase | 0.1% Phosphoric acid in water : Methanol (50:50, v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30°C[9] |
| Detection Wavelength | 300 nm[9] |
| Injection Volume | 20 µL |
3. Validation Parameters:
| Parameter | Result |
| Linearity Range | 0.04-40 µg/mL (r = 0.9998)[9] |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL[9] |
| Limit of Detection (LOD) | 0.012 µg/mL[9] |
| Intra- and Inter-day Precision (RSD) | < 7.63%[9] |
| Accuracy (RE) | -1.41% to 3.25%[9] |
Protocol 2: Quantification of Chlorogenic Acid Isomers in Rat Plasma via LC-MS/MS
This protocol is adapted from a method for the simultaneous determination of chlorogenic acid isomers and their metabolites.[7]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of rat plasma, add 5 µL of an internal standard solution.
-
Add 100 µL of 1 M hydrochloric acid and 600 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 8 minutes.
-
Transfer the supernatant (organic layer) to a new tube.
-
Repeat the extraction of the aqueous layer with another 600 µL of ethyl acetate and combine the supernatants.
-
Evaporate the combined organic layers to dryness at 35°C using a vacuum evaporator.
-
Reconstitute the residue in 50 µL of 10% methanol.
-
Centrifuge and inject 3 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | Halo C18 |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and methanol[7] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[7] |
| Detection | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Investigation of isomeric transformations of chlorogenic acid in buffers and biological matrixes by ultraperformance liquid chromatography coupled with hybrid quadrupole/ion mobility/orthogonal acceleration time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Chlorogenic Acid Isomers and Metabolites in Rat Plasma Using LC-MS/MS and Its Application to A Pharmacokinetic Study Following Oral Administration of Stauntonia Hexaphylla Leaf Extract (YRA-1909) to Rats [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and Validation of a HPLC Method for Determination of this compound in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. harvest.usask.ca [harvest.usask.ca]
- 14. researchgate.net [researchgate.net]
- 15. Investigation on chlorogenic acid stability in aqueous solution after microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and Quantification of Chlorogenic Acids from the Root Bark of Acanthopanax gracilistylus by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of the metabolites of this compound in rats by UHPLC-Q-Exactive Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isochlorogenic Acid A (ICGA) in Biological Assays
Welcome to the technical support center for researchers working with isochlorogenic acid A (ICGA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference of ICGA in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ICGA) and why is it a concern in biological assays?
A1: this compound (ICGA), a dicaffeoylquinic acid, is a natural polyphenolic compound with known antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1] While these activities are of significant interest in drug discovery, the chemical structure of ICGA, particularly its catechol moieties, can lead to non-specific interactions and interference in a variety of biological assays. This can result in false-positive or false-negative results, leading to misinterpretation of data and wasted resources.
Q2: What are the primary mechanisms of ICGA interference?
A2: The main mechanisms of interference include:
-
Redox Activity: The catechol structure of ICGA can readily undergo redox cycling, leading to the generation of reactive oxygen species (ROS) or direct reduction of assay components (e.g., tetrazolium salts in viability assays, radical species in antioxidant assays). This intrinsic antioxidant and pro-oxidant activity can produce false signals.
-
Promiscuous Inhibition via Aggregation: Like many polyphenolic compounds, ICGA has the potential to form aggregates in solution, especially at higher concentrations. These aggregates can non-specifically sequester and denature proteins, including enzymes, leading to apparent but artifactual inhibition.
-
Pan-Assay Interference Compound (PAINS) Behavior: ICGA contains substructures that are recognized as PAINS. PAINS are compounds that tend to show activity in multiple assays through non-target-specific mechanisms, such as chemical reactivity or assay technology interference. The catechol group is a well-known PAINS substructure.[2]
Q3: In which types of assays is ICGA interference most common?
A3: ICGA interference is frequently observed in:
-
Antioxidant Assays: Especially those based on radical scavenging (e.g., DPPH, ABTS).
-
Cell Viability Assays: Particularly those that rely on cellular redox activity (e.g., MTT, MTS, XTT).
-
Enzyme Inhibition Assays: Where it can act as a non-specific, promiscuous inhibitor.
-
High-Throughput Screening (HTS): Due to its potential to interfere with various detection technologies (e.g., fluorescence, luminescence).
Troubleshooting Guides
Issue 1: Unexpectedly High Antioxidant Activity in DPPH/ABTS Assays
Question: My DPPH/ABTS assay shows extremely potent radical scavenging activity for ICGA, with a very low IC50 value. Is this a genuine effect?
Answer: While ICGA is a known antioxidant, its catechol structure can directly react with the DPPH or ABTS radicals in a way that may not be biologically relevant. This can lead to an overestimation of its true antioxidant capacity within a cellular context.
Troubleshooting Steps:
-
Cell-Free Control: Perform the assay in the absence of any biological material (e.g., cell lysates) to determine the direct reactivity of ICGA with the assay radicals.
-
Alternative Antioxidant Assays: Consider using assays with different mechanisms that are less prone to interference from reducing agents. Examples include the Oxygen Radical Absorbance Capacity (ORAC) assay or cellular antioxidant assays that measure the inhibition of intracellular ROS production.
-
Compare with a Known Standard: Always run a standard antioxidant, such as Trolox or ascorbic acid, to benchmark the activity of ICGA.
Issue 2: ICGA Shows Potent Cytotoxicity in MTT/MTS Assays
Question: My MTT or MTS assay indicates that ICGA is highly cytotoxic to my cells, even at low concentrations. How can I confirm this is a specific cytotoxic effect?
Answer: Tetrazolium-based assays like MTT and MTS rely on the reduction of the tetrazolium salt to a colored formazan product by cellular dehydrogenases. As a potent reducing agent, ICGA can directly reduce the tetrazolium salt in the assay medium, leading to a false-positive signal for cell viability or a false-negative for cytotoxicity.[3][4] Conversely, at higher concentrations, ICGA's pro-oxidant activity can interfere with cellular respiration, leading to an apparent cytotoxic effect that may not be due to a specific biological pathway.
Troubleshooting Steps:
-
Cell-Free MTT Reduction Control: Incubate ICGA with MTT/MTS reagent in cell-free culture medium. A color change indicates direct reduction by ICGA.
-
Use a Non-Redox-Based Viability Assay: Switch to an assay that measures a different cellular parameter.
-
ATP-based assays (e.g., CellTiter-Glo®): Measure cellular ATP levels, which correlate with cell viability.
-
Protease-based viability assays (e.g., CellTiter-Fluor™): Measure a conserved and stable protease activity within live cells.
-
DNA-binding dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): Quantify membrane integrity.
-
-
Visual Confirmation: Always examine the cells under a microscope to visually confirm cell death (e.g., detachment, blebbing, lysis).
Issue 3: ICGA Appears to be a Potent Inhibitor in an Enzyme Assay
Question: I have identified ICGA as a potent inhibitor of my target enzyme. How can I rule out non-specific inhibition?
Answer: ICGA can act as a promiscuous inhibitor through the formation of aggregates that sequester the enzyme. This is a common artifact for many polyphenolic compounds.
Troubleshooting Steps:
-
Detergent Test: Re-run the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Promiscuous inhibition by aggregates is often attenuated or abolished in the presence of detergents.
-
Enzyme Concentration Dependence: Determine the IC50 of ICGA at different enzyme concentrations. A significant increase in IC50 with increasing enzyme concentration is characteristic of a stoichiometric inhibitor, which can be an indicator of aggregation-based inhibition.
-
Pre-incubation Test: Compare the inhibitory effect of ICGA when pre-incubated with the enzyme versus when added directly to the reaction mixture containing the substrate. Aggregation-based inhibitors often show time-dependent inhibition.
-
Counter-Screening: Test ICGA against an unrelated, structurally distinct enzyme. Activity against multiple unrelated enzymes suggests non-specific inhibition.
Issue 4: ICGA is a Frequent Hitter in our High-Throughput Screen (HTS)
Question: ICGA is showing up as a hit in multiple, unrelated HTS assays. How should we interpret this?
Answer: This is a classic sign of a Pan-Assay Interference Compound (PAINS). The catechol moiety in ICGA is a known PAINS alert.
Troubleshooting Steps:
-
PAINS Filter Analysis: Use computational tools (e.g., PAINS filters) to confirm the presence of problematic substructures in ICGA.
-
Assay Technology-Specific Controls:
-
Fluorescence-Based Assays: Check for autofluorescence of ICGA at the excitation and emission wavelengths of your assay. Also, assess for quenching of the fluorescent signal.
-
Luciferase-Based Assays: Test for direct inhibition of the luciferase enzyme.
-
-
Orthogonal Assays: Validate hits using a secondary assay that has a different detection method and biological principle.
Quantitative Data Summary
The following tables summarize reported IC50 values for this compound in various assays. Note that these values can vary significantly depending on the specific experimental conditions.
Table 1: IC50 Values of this compound in Enzyme Inhibition Assays
| Enzyme Target | Assay Type | IC50 (µM) | Reference |
| CYP2C9 | In vitro (Human Liver Microsomes) | 57.25 | [5] |
| α-amylase | In vitro | > 100 | [6] |
| α-glucosidase | In vitro | 42 | [6] |
| Aldose Reductase | In vitro | 32 | [6] |
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | ~5-10 | [7] |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol is for assessing the antioxidant activity of ICGA.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.
-
Prepare a stock solution of ICGA in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions.
-
Prepare a positive control (e.g., Trolox or ascorbic acid) in the same manner.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of your ICGA dilutions or controls to each well.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank control (50 µL solvent + 150 µL DPPH solution) and a negative control (50 µL solvent + 150 µL methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of ICGA to determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the effect of ICGA on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of ICGA and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: General Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes.
-
Reagent Preparation:
-
Prepare the enzyme, substrate, and buffer solutions at their optimal concentrations and pH.
-
Prepare a stock solution of ICGA and a known inhibitor (positive control) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, enzyme, and ICGA at various concentrations.
-
Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubate the enzyme with ICGA for a defined period (e.g., 10-15 minutes) at the optimal temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of ICGA.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the % inhibition against the ICGA concentration to determine the IC50 value.
-
Signaling Pathway Diagrams
Below are diagrams of signaling pathways reported to be modulated by this compound, generated using Graphviz (DOT language).
Caption: FAK/PI3K/AKT/mTOR signaling pathway and the inhibitory effect of ICGA.
Caption: HMGB1/TLR4/NF-κB signaling pathway and the inhibitory effect of ICGA.
References
- 1. mdpi.com [mdpi.com]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. This compound affects P450 and UGT enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of α-glucosidase, α-amylase, and aldose reductase by potato polyphenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
long-term storage and stability of isochlorogenic acid A powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of isochlorogenic acid A powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the powder is stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.
Q2: What are the visual signs of degradation of this compound powder?
A2: this compound is typically an off-white to pale yellow crystalline powder. A noticeable change in color to brown or the presence of clumping may indicate degradation or moisture absorption. Oxidation of chlorogenic acids can lead to the formation of brown products.
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare fresh solutions for experiments and to avoid repeated freeze-thaw cycles, as this can lead to degradation. Aqueous solutions are less stable, and it is not recommended to store them for more than one day.
Q4: Is this compound sensitive to light and pH?
A4: Yes, this compound is sensitive to light, temperature, and pH. Exposure to light and high temperatures can accelerate degradation. It is more stable in acidic conditions and less stable in neutral to alkaline conditions, where it can undergo isomerization and hydrolysis.
Q5: What are the common degradation products of this compound?
A5: The main degradation pathways for this compound include hydrolysis, isomerization, and oxidation. Hydrolysis can break the ester bonds, yielding caffeic acid and quinic acid. Isomerization can lead to the formation of other dicaffeoylquinic acid isomers. Oxidation can result in the formation of quinones and subsequently more complex brown-colored products.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound powder or stock solution.
Troubleshooting Steps:
-
Check the Appearance: Inspect the powder for any color change (browning) or clumping.
-
Verify Storage Conditions: Ensure the powder and stock solutions have been stored at the recommended temperatures and protected from light.
-
Prepare Fresh Solutions: Always prepare fresh solutions before an experiment, especially for aqueous solutions. If using a frozen stock, use an aliquot that has not undergone multiple freeze-thaw cycles.
-
Perform Quality Control: If you suspect degradation, you can perform a quick quality check using HPLC. Compare the chromatogram of your current sample with a reference chromatogram of a fresh, high-quality sample. Look for the appearance of new peaks or a significant decrease in the main peak area.
Issue 2: Poor Solubility or Precipitation in Cell Culture Media
Possible Cause: Low solubility in aqueous media or interaction with media components.
Troubleshooting Steps:
-
Solvent Choice: Prepare a concentrated stock solution in a suitable organic solvent like DMSO. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity.
-
Working Solution Preparation: When preparing the working solution, add the stock solution to the medium dropwise while vortexing to facilitate dissolution and prevent precipitation.
-
Media Components: Some components in the cell culture media may interact with this compound, leading to precipitation. If you observe precipitation, consider using a simpler buffer system for short-term experiments or testing different media formulations.
-
pH of the Medium: The pH of the cell culture medium (typically around 7.4) can affect the stability of this compound. For short-term experiments, ensure the pH of your experimental buffer is optimal for both the cells and the compound's stability, if possible.
Issue 3: Interpreting HPLC Analysis of Potentially Degraded this compound
Observation: Your HPLC chromatogram shows multiple peaks instead of a single major peak for this compound.
Interpretation and Action:
-
Early Eluting Peaks: The appearance of peaks with shorter retention times may indicate the presence of more polar degradation products, such as caffeic acid or quinic acid, resulting from hydrolysis.
-
Peaks with Similar Retention Times: The presence of peaks close to the main this compound peak could be its isomers, formed through acyl migration.
-
Broad Peaks or Baseline Noise: An increase in baseline noise or the appearance of broad, unresolved peaks could be a sign of complex degradation products, such as polymers formed from oxidation.
-
Confirmation: To confirm the identity of the degradation products, LC-MS analysis can be employed to determine their mass-to-charge ratios and fragmentation patterns.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Powder | -20°C | Up to 3 years | Tightly sealed, protected from light and moisture. |
| 4°C | Up to 2 years | Tightly sealed, protected from light and moisture. | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution by HPLC
Objective: To assess the stability of an this compound solution under specific storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Sample Preparation: Dilute the stock solution with the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 100 µg/mL.
-
Storage Conditions: Aliquot the diluted solution into several vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect the samples from light.
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 325 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks should also be noted.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in different stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl, incubated at 60°C.
-
Alkaline Hydrolysis: 0.1 M NaOH, incubated at 60°C.
-
Oxidative Degradation: 3% H₂O₂, stored at room temperature.
-
Thermal Degradation: Solution in water, heated at 80°C.
-
Photodegradation: Solution in water, exposed to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the acidic and alkaline samples before analysis.
-
HPLC-MS Analysis: Analyze the stressed samples using an HPLC system coupled with a mass spectrometer (LC-MS).
-
Use the HPLC conditions described in Protocol 1.
-
The mass spectrometer will help in identifying the mass of the parent compound and its degradation products.
-
-
Data Interpretation: Analyze the mass spectra of the new peaks to propose the structures of the degradation products.
Mandatory Visualization
Technical Support Center: Isolating Pure Isochlorogenic Acid A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of pure isochlorogenic acid A.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Question: Why am I consistently obtaining low yields of this compound from my plant extracts?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Extraction: The solvent system may not be optimal for solubilizing this compound. Chlorogenic acids are not highly soluble in pure water.[1] | Use a mixture of ethanol and water. The solubility of chlorogenic acid increases with temperature and is higher in pure ethanol than in pure water. However, mixed solvents can enhance solubility, with a maximum reached at a specific water weight fraction.[1] For example, a 70% ethanol solution can be effective.[2] |
| Degradation During Extraction: this compound is susceptible to degradation and isomerization under harsh conditions such as high temperatures, extreme pH, and exposure to light.[3] Pressurized liquid extraction (PLE) at high temperatures can lead to isomerization, transesterification, and hydrolysis.[4][5] | Optimize extraction parameters. Use moderate temperatures (e.g., below 50°C) and protect the sample from light.[2][3] Consider using techniques like ultrasound-assisted extraction (UAE) which can be effective at lower temperatures and shorter durations.[6] Buffer the extraction solvent to maintain a stable pH. |
| Loss During Purification: Significant amounts of the target compound can be lost during multi-step purification processes like column chromatography. | Minimize the number of purification steps where possible. Optimize each step for maximum recovery. For instance, in solid-phase extraction, ensure the elution solvent is strong enough to recover all the bound this compound. |
Problem 2: Co-elution with Isomers
Question: I am unable to separate this compound from its isomers (isochlorogenic acid B and C, and other caffeoylquinic acid isomers) using my current HPLC method. How can I resolve this?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Chromatographic Resolution: Standard C18 columns and isocratic elution methods may not provide the selectivity needed to separate structurally similar isomers.[7] | Method 1: Optimize HPLC Conditions. Employ a gradient elution program. A common mobile phase consists of two solvents: Solvent A (e.g., 0.1% formic acid or 2mM phosphoric acid in water) and Solvent B (e.g., acetonitrile or methanol).[8][9] A shallow gradient can effectively separate closely eluting peaks. The detection wavelength is typically set around 325-330 nm.[8][10] |
| Method 2: Advanced Separation Techniques. For challenging separations, consider using High-Speed Counter-Current Chromatography (HSCCC) combined with preparative HPLC. This has been shown to successfully isolate this compound and C with high purities.[11] | |
| Isomerization During Sample Preparation: The sample preparation and extraction process itself can cause isomerization, leading to the presence of multiple isomers that are then difficult to separate.[3] | Maintain mild conditions during extraction and sample handling. Avoid high temperatures and pH extremes.[3][5] Analyze samples as quickly as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during the isolation of this compound?
A1: The most common impurities are its structural isomers, primarily other dicaffeoylquinic acids like isochlorogenic acid B (3,4-dicaffeoylquinic acid) and isochlorogenic acid C (4,5-dicaffeoylquinic acid).[11] Additionally, other caffeoylquinic acid derivatives and related phenolic compounds present in the natural source can also be co-extracted.[12]
Q2: What are the optimal storage conditions for isolated this compound?
A2: Due to its instability, pure this compound should be stored at low temperatures (e.g., -20°C), protected from light, and in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation and isomerization.[3]
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector can be used for initial purity assessment.[13] For unambiguous identification and differentiation from its isomers, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is a powerful tool.[12][14] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.[11]
Q4: Can this compound be synthesized?
A4: While the focus is often on isolation from natural sources, chemical syntheses are being explored to obtain larger quantities of pure chlorogenic acids, which can help overcome the challenges of isolation and purification from complex plant mixtures.[3]
Quantitative Data Summary
The following table summarizes the purity and recovery rates of this compound and its isomers achieved through different purification methods.
| Method | Source Material | Compound | Purity (%) | Recovery (%) | Reference |
| HSCCC followed by Prep-HPLC | Lonicera japonica flower buds | This compound | 98 | 80.1 | [11] |
| HSCCC followed by Prep-HPLC | Lonicera japonica flower buds | Isochlorogenic acid C | 96 | 79.8 | [11] |
| HSCCC | Enriched fraction | This compound | 96.2 | Not Reported | [11] |
| HSCCC | Enriched fraction | Isochlorogenic acid B | 98.3 | Not Reported | [11] |
Experimental Protocols
Protocol 1: Isolation of Isochlorogenic Acids using HSCCC and Preparative HPLC
This protocol is adapted from a method used for isolating isochlorogenic acids from the flower buds of Lonicera japonica.[11]
-
Crude Extraction:
-
Extract the dried plant material (e.g., flower buds) with methanol.
-
Concentrate the methanol extract under reduced pressure to obtain a crude residue.
-
-
Partial Purification:
-
Subject the crude residue to silica gel column chromatography for initial fractionation.
-
-
High-Speed Counter-Current Chromatography (HSCCC) Separation:
-
Use a two-phase solvent system. A common system is n-hexane/ethyl acetate/methanol/water.
-
Dissolve the partially purified sample in the solvent mixture.
-
Perform HSCCC to separate fractions containing isochlorogenic acid isomers.
-
-
Preparative HPLC Purification:
-
Collect the fraction containing the isomers of interest from the HSCCC separation.
-
Further purify this fraction using preparative HPLC with a C18 column.
-
Use a gradient elution with a mobile phase of methanol and water.
-
Collect the peaks corresponding to pure this compound.
-
-
Structure Confirmation:
-
Confirm the chemical structures of the isolated compounds using electrospray ionization mass spectrometry (ESI-MS) and 1H-NMR.[11]
-
Protocol 2: Analytical HPLC Method for Purity Assessment
This is a general analytical HPLC method for the separation and quantification of chlorogenic acids.[8][9][15]
-
Instrumentation: HPLC system with a PDA or UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water or 2 mM phosphoric acid, pH 2.7.[8]
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution Program:
-
Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Key challenges and solutions in isolating this compound.
References
- 1. Extraction of Chlorogenic Acid Using Single and Mixed Solvents [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chlorogenic acid stability in pressurized liquid extraction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Total Chlorogenic Acids in Commercial Green Coffee Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. researchgate.net [researchgate.net]
- 12. Profiling of Chlorogenic Acids from Bidens pilosa and Differentiation of Closely Related Positional Isomers with the Aid of UHPLC-QTOF-MS/MS-Based In-Source Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
Technical Support Center: Isochlorogenic Acid A Analysis in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of isochlorogenic acid A in plasma. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound in plasma samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Column Contamination: Buildup of plasma components on the column frit or packing material.[1] 2. Inappropriate Injection Solvent: The solvent used to dissolve the extracted sample is stronger than the mobile phase.[1] 3. Column Void: Dissolution of silica packing material due to high mobile phase pH (>7).[1] 4. Secondary Interactions: Analyte interacting with active sites on the column packing. | 1. Flush the column: Use a strong solvent wash. If the problem persists, replace the in-line filter or the column.[1] 2. Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. pH Control: Use a column suitable for the mobile phase pH. Consider columns like Poroshell 120 HpH, PLRP-S, or Extend for higher pH applications.[1] 4. Mobile Phase Modifier: Add a competing agent (e.g., trifluoroacetic acid for reverse-phase) to the mobile phase to reduce secondary interactions. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) is not optimal for this compound. 2. Analyte Instability: Degradation of this compound during sample storage or processing.[2] 3. Adsorption: The analyte may be adsorbing to plasticware or the autosampler vial. | 1. Optimize Extraction: Experiment with different protein precipitation solvents (e.g., methanol, acetonitrile) or liquid-liquid extraction solvents and pH conditions.[3][4] 2. Ensure Stability: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.[3] Consider adding an acid to the plasma to improve stability.[3] 3. Use appropriate materials: Employ low-binding tubes and vials. |
| High Matrix Effect (Ion Suppression or Enhancement) | 1. Co-eluting Endogenous Components: Phospholipids or other plasma components can interfere with the ionization of this compound in the mass spectrometer source.[5] 2. Inadequate Sample Cleanup: The sample preparation method does not sufficiently remove interfering substances.[3] | 1. Improve Chromatographic Separation: Modify the gradient elution to separate the analyte from the interfering matrix components.[3] 2. Enhance Sample Preparation: Use a more rigorous sample cleanup technique, such as solid-phase extraction (SPE) or a Captiva ND Lipids plate, to remove phospholipids.[6] Liquid-liquid extraction may also reduce matrix effects compared to protein precipitation.[3] |
| Inconsistent Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variability in pipetting, extraction times, or evaporation steps. 2. Internal Standard Issues: Improper selection or addition of the internal standard (IS).[7] 3. Instrument Instability: Fluctuations in the LC pump, autosampler, or mass spectrometer. | 1. Standardize Procedures: Ensure consistent execution of the sample preparation protocol. Automation can improve reproducibility.[6] 2. Select a Suitable IS: Choose an IS with similar physicochemical properties to this compound (e.g., a structural analog like neochlorogenic acid).[8] Ensure the IS is added consistently to all samples and standards.[7][9] 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system to ensure it is functioning correctly. |
| Analyte Isomerization | This compound is susceptible to isomerization (conversion to other isomers like isochlorogenic acid B or C) depending on pH, temperature, and light exposure.[10][11] | Control Experimental Conditions: Maintain a consistent pH, protect samples from light, and control the temperature during sample handling, storage, and analysis to minimize isomerization.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound in plasma?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for the quantification of this compound in plasma.[3][4][8] HPLC with UV detection has also been successfully used.[2][12]
Q2: How should I prepare my plasma samples for analysis?
A2: Common sample preparation techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method, often using methanol or acetonitrile.[8] However, it may result in significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): This technique generally provides cleaner extracts than PPT and can reduce matrix effects. A common solvent system is ether-ethyl acetate.[3][4]
-
Solid-Phase Extraction (SPE): SPE can offer a more thorough cleanup, leading to reduced matrix effects.
Q3: What are the key validation parameters I need to assess for my bioanalytical method?
A3: According to FDA and ICH guidelines, a full bioanalytical method validation should include selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carryover, dilution integrity, and stability.[13][14][15][16]
Q4: How can I assess the stability of this compound in plasma?
A4: Stability should be evaluated under various conditions to mimic sample handling and storage:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (e.g., three cycles at -20°C or -80°C).[2][3]
-
Short-Term Stability: Evaluate stability at room temperature or on ice for a period representative of sample processing time.[2][3]
-
Long-Term Stability: Determine stability at the intended long-term storage temperature (e.g., -20°C or -80°C) for a duration covering the expected sample storage period.[2][3]
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.[3]
Q5: What is an appropriate internal standard (IS) for this compound analysis?
A5: An ideal internal standard should have similar chemical and physical properties to the analyte. For this compound, suitable internal standards include structural analogs like neochlorogenic acid or ferulic acid.[2][8] A stable isotope-labeled version of this compound would be the most ideal IS.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of this compound (and related chlorogenic acids) in plasma.
Table 1: Linearity and Sensitivity
| Analyte | Method | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) |
| This compound | HPLC-UV | 40 - 40,000 | 40 | 0.9998[12] |
| Chlorogenic Acid | LC-MS/MS | 1.00 - 800.00 | 1.00 | >0.99[4] |
| Chlorogenic Acid | LC-MS/MS | 10 - 2000 | 10 | Not Reported[8] |
| Chlorogenic Acid | LC-MS/MS | 0.1 - 10 | 0.1 | Not Reported[17] |
Table 2: Accuracy and Precision
| Analyte | Method | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound | HPLC-UV | 100, 1730, 30000 | < 7.63% | < 7.63% | -1.41 to 3.25%[12] |
| Chlorogenic Acid | LC-MS/MS | Not Specified | < 9.05% | < 9.05% | Not Reported[4] |
| Chlorogenic Acid | LC-MS/MS | Not Specified | < 10.7% | < 10.7% | -3.0 to 10.6%[8] |
Table 3: Recovery and Stability
| Analyte | Method | Recovery | Stability Conditions | Stability Results |
| This compound | HPLC-UV | Not Reported | Freeze-thaw (3 cycles), Short-term (12h, RT), Long-term (1 month, -20°C) | Stable[2] |
| Chlorogenic Acid | LC-MS/MS | > 74.62% | Not Specified | Stable during storage, preparation, and analysis[4] |
| Chlorogenic Acid | LC-MS/MS | Not Reported | Post-preparation (24h, 4°C), Short-term (2h, on ice), Long-term (28 days, -80°C), Freeze-thaw (3 cycles) | Negligible effects on stability[3] |
Experimental Protocols
Detailed Methodology: LC-MS/MS Analysis of this compound
This protocol is a representative example based on published methods.[3][4][8]
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (e.g., neochlorogenic acid) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with the appropriate working solutions.
-
Plasma Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.
-
Add 600 µL of acidified methanol (e.g., with 0.1% formic acid) to precipitate proteins.[2]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5-20 µL into the LC-MS/MS system.
-
2. Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent.[2]
-
Column: A reverse-phase C18 column (e.g., Shodex C18, 5 µm, 4.6 x 250 mm).[2]
-
Mobile Phase A: 0.1% phosphoric acid or 0.1% formic acid in water.[2][8]
-
Gradient Elution: A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4][8][18]
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions. For chlorogenic acid, a common transition is m/z 352.9 → 191.1.[4] The specific transition for this compound should be optimized.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting decision tree for method validation issues.
References
- 1. agilent.com [agilent.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. agilent.com [agilent.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of isomeric transformations of chlorogenic acid in buffers and biological matrixes by ultraperformance liquid chromatography coupled with hybrid quadrupole/ion mobility/orthogonal acceleration time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a HPLC Method for Determination of this compound in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 17. Simultaneous quantification of chlorogenic acid and taurocholic acid in human plasma by LC-MS/MS and its application to a pharmacokinetic study after oral administration of Shuanghua Baihe tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid chromatography-electrospray ionization-tandem mass spectrometry for simultaneous analysis of chlorogenic acids and their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing isomerization of isochlorogenic acid A during processing
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isomerization of isochlorogenic acid A (3,5-dicaffeoylquinic acid) during experimental processing.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and processing of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization?
A1: this compound (3,5-dicaffeoylquinic acid) is prone to isomerization, a process where the acyl groups migrate to different positions on the quinic acid core. This chemical change results in the formation of its isomers, such as isochlorogenic acid B (3,4-dicaffeoylquinic acid) and isochlorogenic acid C (4,5-dicaffeoylquinic acid). This transformation can significantly impact the compound's biological activity and lead to inaccurate experimental results.[1]
Q2: What are the main factors that cause the isomerization of this compound?
A2: The primary factors that induce the isomerization of this compound are elevated temperature, pH (especially alkaline conditions), and exposure to light.[2][3] High temperatures provide the energy for acyl migration, while alkaline pH can catalyze the process.[4][5] UV radiation can also lead to geometric isomerization (cis/trans).[6]
Q3: I am seeing unexpected peaks in my HPLC analysis of an this compound sample. Could this be isomerization?
A3: Yes, the appearance of new, closely eluting peaks around your main this compound peak is a strong indication of isomerization. Due to the structural similarity of the isomers, they will have similar retention times in reverse-phase HPLC. To confirm, you can compare the retention times with available standards of isochlorogenic acid isomers or use mass spectrometry (MS) to identify the molecular weight of the compounds in the unexpected peaks, which should be identical to that of this compound.[7][8]
Q4: How can I minimize isomerization during sample extraction?
A4: To minimize isomerization during extraction, it is crucial to control the temperature and pH.
-
Temperature: Use cold solvents and keep the extraction vessel on ice. Avoid heating unless absolutely necessary. Studies have shown that extraction yields can be high at lower temperatures, for instance, equilibrium can be reached within 15 minutes at 25°C.[9]
-
pH: Use a slightly acidic extraction solvent (pH 4-5).[10] This can be achieved by adding a small amount of a weak acid like formic acid or acetic acid.
-
Solvent: A mixture of ethanol and water is commonly used for extraction. The optimal ratio can vary, but a concentration of around 50-70% ethanol in water is often effective.[11]
-
Light: Protect your samples from light by using amber glassware or wrapping containers in aluminum foil.
Q5: What are the best conditions for storing this compound solutions?
A5: For short-term storage, solutions should be kept at low temperatures (2-8°C) in a refrigerator and protected from light. The pH of the solution should be maintained in the acidic range (pH 4-5). For long-term storage, it is recommended to store the compound as a dry powder at -20°C or below. If storing in solution, use a slightly acidic buffer, aliquot into small volumes to avoid repeated freeze-thaw cycles, and protect from light.
Q6: Can antioxidants help to prevent the degradation of this compound?
A6: Yes, antioxidants such as ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to improve the stability of chlorogenic acids in solution by protecting them from oxidative degradation.[5][12] This can be particularly useful during processing steps where the sample may be exposed to air.
Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the key factors influencing its stability and provide general recommendations.
Table 1: Influence of Temperature on this compound Stability
| Temperature Range | Effect on Isomerization and Degradation | Recommendations |
| < 10°C | Minimal isomerization and degradation. | Ideal for storage and processing. |
| 25-40°C | Slow to moderate isomerization can occur over time.[9] | Suitable for short-term experiments. Minimize exposure time. |
| > 50°C | Significant and rapid isomerization and degradation.[11] | Avoid if possible. If heating is necessary, use the lowest possible temperature and shortest duration. |
Table 2: Influence of pH on this compound Stability
| pH Range | Effect on Isomerization and Degradation | Recommendations |
| 2.0 - 5.5 | High stability, minimal isomerization.[12] | Optimal pH range for extraction and storage in solution. |
| 6.0 - 8.0 | Increased rate of isomerization.[5][12] | Buffer systems in this range should be used with caution and for short durations. |
| > 8.0 | Rapid isomerization and degradation.[4][5] | Avoid alkaline conditions. |
Experimental Protocols
Protocol 1: Recommended Extraction Procedure to Minimize Isomerization
-
Preparation:
-
Pre-cool all solvents (e.g., 70% ethanol in water) and equipment to 4°C.
-
Prepare an acidic extraction solvent by adding 0.1% (v/v) formic acid to the solvent mixture (final pH ~3-4).
-
Weigh the plant material and place it in a pre-chilled homogenization tube or flask.
-
-
Extraction:
-
Add the cold, acidified solvent to the plant material at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).
-
Homogenize or sonicate the sample on ice for a short duration (e.g., 1-5 minutes). Avoid excessive sonication which can generate heat.
-
Alternatively, perform maceration with stirring at 4°C for 15-30 minutes.
-
Protect the sample from light throughout the process.
-
-
Clarification:
-
Centrifuge the extract at 4°C to pellet the solid material.
-
Filter the supernatant through a 0.22 µm filter into a pre-chilled, amber collection tube.
-
-
Storage:
-
For immediate analysis, keep the extract on ice.
-
For short-term storage (up to 24 hours), store at 4°C.
-
For long-term storage, evaporate the solvent under reduced pressure at a low temperature (<30°C) and store the dried extract at -20°C or below.
-
Visualizing Isomerization and Degradation Pathways
The following diagrams illustrate the key transformation pathways of this compound.
Caption: Isomerization pathway of this compound.
Caption: Major degradation pathways of this compound.
References
- 1. Effects of chlorogenic acid and its isomers on growth performance and antioxidant function of broilers: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation on chlorogenic acid stability in aqueous solution after microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Isochlorogenic Acid A and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two major isomers of isochlorogenic acid: isochlorogenic acid A (ICQA) and isochlorogenic acid C (ICAC). The information presented is supported by experimental data to aid in research and development decisions.
At a Glance: Key Biological Activities
| Biological Activity | This compound (ICQA) | Isochlorogenic Acid C (ICAC) |
| Antioxidant | Potent free radical scavenging activity. | Strong antioxidant properties, comparable to ICQA. |
| Anti-inflammatory | Demonstrates significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] | Exhibits anti-inflammatory potential. |
| Anticancer | Shows cytotoxic effects against breast cancer cells. | Inhibits metastasis of breast cancer cells. |
| Hepatoprotective | Protects against liver injury by reducing liver enzymes and inflammation. | General hepatoprotective effects attributed to chlorogenic acids. |
| Antiviral | Possesses antiviral properties. | Shows antiviral effects. |
In-Depth Comparison
Antioxidant Activity
A direct comparative study on chicken primary duodenal epithelial cells revealed that both this compound and C exhibit significant antioxidant properties.
Table 1: Comparative Antioxidant Effects of this compound and C [2]
| Concentration | Treatment | Cell Viability (%) | Relative ROS Level (%) |
| 25 µM | This compound | Significantly higher than model | Significantly lower than model |
| Isochlorogenic Acid C | Significantly higher than model | Significantly lower than model | |
| 100 µM | This compound | Significantly higher than model | Significantly lower than model |
| Isochlorogenic Acid C | Significantly higher than model | Significantly lower than model | |
| 200 µM | This compound | Significantly improved | Not specified |
| Isochlorogenic Acid C | Significantly improved | Not specified |
Note: The study used a tert-butyl hydroperoxide (tBHP)-induced oxidative stress model. "Significantly higher/lower than model" indicates a protective effect against oxidative damage.
Anticancer Activity
While a direct head-to-head comparative study is not available, independent studies on the MDA-MB-231 human breast cancer cell line provide insights into their distinct anticancer mechanisms.
This compound exhibits cytotoxic effects, directly killing cancer cells. The IC50 value, the concentration required to inhibit the growth of 50% of cancer cells, was determined for ICQA.
Table 2: Anticancer Activity of this compound on Breast Cancer Cells
| Cell Line | IC50 (µM) after 24h |
| MDA-MB-231 | 135.8 |
| 4T1 | 154.9 |
Isochlorogenic Acid C , on the other hand, demonstrates potent anti-metastatic properties. It reverses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by down-regulating the EGFR signaling pathway. ICAC was shown to suppress the migration and invasion capacities of highly metastatic MDA-MB-231 cells.
Anti-inflammatory Activity
This compound has been shown to possess significant anti-inflammatory properties. In a study on lipopolysaccharide (LPS)-induced acute lung injury in mice, ICQA pretreatment dose-dependently reversed the increased levels of pro-inflammatory cytokines IL-6, TNF-α, IL-1β, and MCP-1.[1] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.
Hepatoprotective Activity
This compound demonstrates notable hepatoprotective effects. In a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, treatment with ICQA significantly reduced the elevated serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (TBIL).
Table 3: Effect of this compound on Liver Function Markers in CCl4-Treated Rats
| Parameter | Model Group | ICQA (20 mg/kg) | ICQA (40 mg/kg) |
| ALT (U/L) | 258.3 ± 45.7 | 152.1 ± 33.8 | 110.6 ± 28.5** |
| AST (U/L) | 315.6 ± 52.1 | 189.4 ± 41.2 | 145.2 ± 35.7 |
| TBIL (μmol/L) | 12.8 ± 2.5 | 8.1 ± 1.9* | 6.5 ± 1.6 |
*p < 0.05, **p < 0.01 vs. Model Group
Information on the specific hepatoprotective activity of Isochlorogenic Acid C is less detailed. However, chlorogenic acids as a class are known to have protective effects on the liver.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and C are mediated through various signaling pathways.
This compound
-
Anti-inflammatory and Hepatoprotective: ICQA inhibits the HMGB1/TLR4/NF-κB signaling pathway . This pathway is crucial in inflammatory responses and liver fibrosis. By inhibiting this pathway, ICQA reduces the production of pro-inflammatory cytokines and mitigates liver damage.
-
Anticancer: In the context of cancer, ICQA has been found to inhibit the FAK/PI3K/AKT/mTOR signaling pathway , which is critical for cancer cell proliferation and survival.
Isochlorogenic Acid C
-
Anticancer (Anti-metastatic): ICAC reverses epithelial-mesenchymal transition (EMT) by down-regulating the EGFR/PLCγ/ERK½/slug signaling pathway . This pathway is a key driver of metastasis in many cancers.
-
Antioxidant and Anti-allergic: ICAC enhances antioxidant responses by upregulating the expression of Nrf2 , a master regulator of the antioxidant response, and its downstream targets like GPX4 and SLC7A11.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies. For detailed protocols, please refer to the original publications.
Antioxidant Activity Assessment
-
Cell Viability Assay: Chicken primary duodenal epithelial cells were treated with various concentrations of this compound or C, followed by induction of oxidative stress with tBHP. Cell viability was then measured using a commercial assay kit.[2]
-
Reactive Oxygen Species (ROS) Measurement: The intracellular ROS levels in the treated cells were quantified using a fluorescent probe that becomes fluorescent upon oxidation by ROS.[2]
Anticancer Activity Assessment
-
Cell Viability (IC50) Assay: MDA-MB-231 and 4T1 breast cancer cells were treated with a range of concentrations of this compound for 24 hours. Cell viability was assessed using the CCK-8 assay to determine the IC50 value.
-
Migration and Invasion Assays: The effect of isochlorogenic acid C on the migratory and invasive potential of MDA-MB-231 cells was evaluated using Transwell inserts with or without a Matrigel coating.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction and Quantification: Cells or tissues were lysed to extract total protein, and the concentration was determined using a BCA protein assay kit.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against the target proteins (e.g., p-NF-κB, EGFR, Nrf2). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualization using an enhanced chemiluminescence (ECL) detection system.
Measurement of Liver Function Enzymes
-
Serum Collection: Blood samples were collected from experimental animals and centrifuged to obtain serum.
-
Enzyme Activity Assays: The activities of ALT, AST, and the level of TBIL in the serum were measured using commercially available assay kits according to the manufacturer's instructions.[3][4]
Conclusion
Both this compound and C possess a range of beneficial biological activities. ICQA demonstrates strong antioxidant, anti-inflammatory, and cytotoxic anticancer effects. ICAC also exhibits potent antioxidant activity and is particularly effective in inhibiting cancer cell metastasis. Their distinct mechanisms of action, targeting different signaling pathways, suggest they may have different therapeutic applications. Further head-to-head comparative studies, particularly for their anti-inflammatory and hepatoprotective effects, are warranted to fully elucidate their comparative efficacy and guide future drug development efforts.
References
- 1. This compound attenuates acute lung injury induced by LPS via Nf-κB/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of chlorogenic acid isomers and their compounds on alleviating oxidative stress injury in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
Dicaffeoylquinic Acid Isomers: A Comparative Analysis of Anti-Inflammatory Effects
A comprehensive guide for researchers and drug development professionals on the comparative anti-inflammatory properties of dicaffeoylquinic acid isomers, supported by experimental data and detailed methodologies.
Dicaffeoylquinic acids (DCQAs), a class of phenolic compounds found in various plants, have garnered significant attention for their potent antioxidant and anti-inflammatory properties. These molecules exist as several positional isomers, with the location of the two caffeoyl moieties on the quinic acid core influencing their biological activity. This guide provides a comparative analysis of the anti-inflammatory effects of the most studied DCQA isomers, focusing on 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), and 4,5-dicaffeoylquinic acid (4,5-DCQA). Limited information is available for other isomers such as 1,3-dicaffeoylquinic acid (1,3-DCQA), 1,4-dicaffeoylquinic acid (1,4-DCQA), and 1,5-dicaffeoylquinic acid (1,5-DCQA).
In Vitro Anti-Inflammatory Activities
The anti-inflammatory effects of DCQA isomers have been extensively evaluated in vitro, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. These studies consistently demonstrate the ability of DCQAs to inhibit the production of key pro-inflammatory mediators.
Table 1: Comparative In Vitro Anti-Inflammatory Effects of Dicaffeoylquinic Acid Isomers
| Isomer | Cell Line | Stimulant | Target Mediator | Effect | Reference |
| 4,5-DCQA | RAW 264.7 | LPS | Nitric Oxide (NO) | Dose-dependent reduction | [1][2] |
| Prostaglandin E2 (PGE2) | Significant suppression (55% inhibition at 4 µM) | [1] | |||
| TNF-α | Dose-dependent decrease (40% inhibition at 4 µM) | [1] | |||
| IL-6 | Dose-dependent decrease (20% inhibition at 4 µM) | [1] | |||
| iNOS protein expression | Dose-dependent reduction | [1] | |||
| COX-2 protein expression | Dose-dependent reduction | [1] | |||
| 3,5-DCQA | RAW 264.7 | LPS | Nitric Oxide (NO) | Significant inhibition | [3] |
| iNOS gene expression | Significant suppression | [3] | |||
| COX-2 gene expression | Significant suppression | [3] | |||
| TNF-α gene expression | Significant suppression | [3] | |||
| 3,4-DCQA | Caco-2 | PMA + IFNγ | IL-8 | 90% reduction in secretion | [4] |
| 3,5-DCQA | Caco-2 | PMA + IFNγ | IL-8 | 90% reduction in secretion | [4] |
| 4,5-DCQA | Caco-2 | PMA + IFNγ | IL-8 | 90% reduction in secretion | [4] |
In Vivo Anti-Inflammatory Activities
Animal models, such as the carrageenan-induced paw edema model in rats, have been employed to assess the in vivo anti-inflammatory efficacy of DCQA isomers. These studies provide valuable insights into the systemic effects of these compounds.
A key comparative study evaluated the in vivo anti-inflammatory activity of 3,5-DCQA, 3,4-DCQA, and 4,5-DCQA in a carrageenan-induced rat paw edema model.[5]
Table 2: Comparative In Vivo Anti-Inflammatory Effects of Dicaffeoylquinic Acid Isomers in Carrageenan-Induced Rat Paw Edema
| Isomer (50 mg/kg) | Inhibition of Edema Volume (after 3h) | Reduction of TNF-α (pg/mL) | Reduction of IL-1β (pg/mL) | Reference |
| 3,5-DCQA | Significant | Lower than control | Lower than control | [5] |
| 3,4-DCQA | Significant | Lower than control | Lower than control | [5] |
| 4,5-DCQA | Significant | Lower than control | Lower than control | [5] |
| Indomethacin (10 mg/kg) | Reference | 12.60 ± 1.30 | 52.91 ± 5.20 | [5] |
Note: While the study demonstrated significant activity for all three isomers, a direct quantitative comparison of the percentage of edema inhibition between the isomers was not explicitly stated in the abstract.
Another study focused on 4,5-DCQA and found that oral administration at doses of 5, 10, and 20 mg/kg suppressed carrageenan-induced edema in a dose-dependent manner.[1][2]
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of dicaffeoylquinic acid isomers are primarily mediated through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in regulating the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. DCQA isomers have been shown to inhibit this process.
Caption: NF-κB signaling pathway and points of inhibition by DCQA isomers.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, which are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators. Studies have shown that DCQA isomers can suppress the phosphorylation of these key MAPK proteins.
Caption: MAPK signaling pathway and points of inhibition by DCQA isomers.
Experimental Protocols
This section provides a detailed overview of the methodologies commonly used in the cited studies to evaluate the anti-inflammatory effects of dicaffeoylquinic acid isomers.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT Assay): To determine the non-toxic concentrations of DCQA isomers, cells are seeded in 96-well plates and treated with various concentrations of the compounds for 24 hours. Subsequently, MTT solution is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.
-
Measurement of Nitric Oxide (NO) Production: Cells are pre-treated with different concentrations of DCQA isomers for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Measurement of Prostaglandin E2 (PGE2) Production: Cell culture supernatants are collected after treatment with DCQA isomers and LPS. The concentration of PGE2 is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blot Analysis for iNOS and COX-2 Expression: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using specific ELISA kits.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats are used for the experiment. The animals are housed under standard laboratory conditions and are given free access to food and water.
-
Induction of Paw Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema.
-
Drug Administration: DCQA isomers are administered orally at specified doses (e.g., 25 or 50 mg/kg body weight) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
-
Measurement of Pro-inflammatory Cytokines in Paw Tissue: After the experiment, the animals are euthanized, and the inflamed paw tissue is collected. The tissue is homogenized, and the levels of TNF-α and IL-1β are measured using ELISA kits.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Conclusion
The available evidence strongly suggests that dicaffeoylquinic acid isomers, particularly 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA, are potent anti-inflammatory agents. Their mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of a wide range of pro-inflammatory mediators. While in vivo studies have demonstrated the efficacy of these isomers, further direct comparative studies with standardized methodologies and a broader range of isomers are needed to definitively rank their anti-inflammatory potency. Specifically, there is a lack of comparative data on the IC50 values for COX-2 and iNOS inhibition. Furthermore, the anti-inflammatory properties of less common isomers like 1,4-DCQA and 1,5-DCQA remain largely unexplored, representing an area for future research. This guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of these promising natural compounds.
References
- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Isochlorogenic Acid A: A Comparative Guide to its Efficacy in Mitigating Cellular Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isochlorogenic acid A's (ICA-A) effectiveness in combating cellular oxidative stress against other well-established antioxidants: N-acetylcysteine (NAC), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C). The information presented is based on available experimental data to facilitate informed decisions in research and development.
Comparative Analysis of Antioxidant Performance
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in various cellular and non-cellular antioxidant assays. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Cellular Reactive Oxygen Species (ROS) Scavenging Activity
| Compound | Cell Line | Oxidative Stressor | Concentration | % Reduction in ROS | Reference |
| This compound | Porcine Alveolar Macrophages (PAM) | Combined Mycotoxins | Not Specified | Significant Reduction | [1] |
| Human Lens Epithelial Cells (hLECs) | Hydrogen Peroxide (100 µM) | 10 µM | 19.0% | [2] | |
| Human Lens Epithelial Cells (hLECs) | Hydrogen Peroxide (100 µM) | 30 µM | 42.8% | [2] | |
| Human Lens Epithelial Cells (hLECs) | Hydrogen Peroxide (100 µM) | 50 µM | 60.5% | [2] | |
| N-Acetylcysteine (NAC) | Human Leukemia (HL-60) Cells | NAC-induced | Not Specified | Potentiated ROS production | [3] |
| Human Embryonic Kidney (HEK293) Cells | Patulin (7.5 µM) | 4 mM | Significant Reduction | [4] | |
| H9c2 Cardiomyocytes | Hydrogen Peroxide (250 µmol/L) | 1 mmol/L | ~50% | [5] | |
| Trolox | HeLa Cells | Basal ROS | 2.5 - 15 µM | ~20% | [6] |
| Ascorbic Acid | Not Specified | Not Specified | Not Specified | Not Specified |
Note: A positive percentage indicates a reduction in ROS levels, signifying antioxidant activity. In some contexts, like with NAC in HL-60 cells, a pro-oxidant effect can be observed[3].
Table 2: Inhibition of Lipid Peroxidation (Malondialdehyde - MDA Levels)
| Compound | Model | Oxidative Stressor | Concentration | % Reduction in MDA | Reference |
| Isochlorogenic Acid B | Mice with NASH | MCD Diet | Not Specified | Significant Inhibition | [7] |
| N-Acetylcysteine (NAC) | Chronic Hemodialysis Patients | Endogenous | 600 mg twice daily | Significant Reduction | [8] |
| Diabetic Cataract Rats | Streptozotocin-induced | Topical | Significant Reduction | [9] | |
| Ascorbic Acid | SOD-depleted cells | Endogenous | 10-50 µM | Significant Reduction | [10] |
| Trolox | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Isochlorogenic acid B, an isomer of ICA-A, has shown efficacy in reducing MDA levels. Data for ICA-A in a similar assay was not available in the reviewed literature.
Table 3: Protection Against DNA Damage (Comet Assay)
| Compound | Cell Line/Model | Genotoxic Agent | Concentration | % Reduction in DNA Damage | Reference |
| Chlorogenic Acid | Vascular Smooth Muscle Cells | Isoproterenol (10 µM) | 50 µM | ~50% | [11] |
| N-Acetylcysteine (NAC) | Human Fibroblasts | UV and Visible Radiation | 6 mM | Significant Reduction | [12] |
| HepG2 Cells | Lead Nitrate | 500 µM | Significant Reduction | [13] | |
| Human Lymphocytes | Copper Sulphate (200 µM) | 1000 µM | 25.5% | [14] | |
| Trolox | Not Specified | Not Specified | Not Specified | Not Specified | |
| Ascorbic Acid | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Data for the closely related chlorogenic acid is presented as a proxy for this compound's potential effect.
Table 4: IC50/EC50 Values from Various Antioxidant Assays
| Compound | Assay | IC50/EC50 Value | Reference |
| This compound | CCK-8 (MDA-MB-231 cells) | IC50: 135.8 µM (24h) | [15] |
| CCK-8 (4T1 cells) | IC50: 154.9 µM (24h) | [15] | |
| N-Acetylcysteine (NAC) | Cytotoxicity (SIEC02 cells) | IC50: 22.68 ± 0.80 µg/mL (ZEN-induced) | [16] |
| Trolox | DPPH Radical Scavenging | EC50: Not Specified | [17] |
| Ascorbic Acid | DPPH Radical Scavenging | IC50: 8.4 µg/mL | [18] |
| DPPH Radical Scavenging | IC50: 3.115 µg/mL | [19] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA Assay
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Induce oxidative stress with a chosen agent (e.g., H₂O₂).
-
Treat cells with varying concentrations of the test compound (this compound, NAC, etc.) for a specified duration.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in a serum-free medium and incubate for 30-45 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Lipid Peroxidation Assessment using Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
-
Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex, which can be quantified spectrophotometrically.
-
Protocol:
-
Prepare cell or tissue homogenates.
-
Add a solution of TBA and trichloroacetic acid (TCA) to the homogenate.
-
Incubate the mixture at 90-100°C for 60 minutes.
-
Cool the samples on ice to stop the reaction.
-
Centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
DNA Damage Evaluation using the Comet Assay (Single Cell Gel Electrophoresis)
-
Principle: This technique detects DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the tail are proportional to the extent of DNA damage.
-
Protocol:
-
Prepare a single-cell suspension from the treated and control cell populations.
-
Mix the cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.
-
Subject the slides to electrophoresis under alkaline or neutral conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail).
-
Signaling Pathways and Experimental Visualization
The antioxidant effects of this compound and other antioxidants are often mediated through the activation of specific cellular signaling pathways.
Nrf2 Signaling Pathway in Oxidative Stress Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.
References
- 1. Effects of this compound on mitochondrial dynamics imbalance and RLR damage in PAM cells induced by combined mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorogenic acid attenuates hydrogen peroxide-induced oxidative stress in lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. N-acetylcysteine reduces malondialdehyde levels in chronic hemodialysis patients--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioscmed.com [bioscmed.com]
- 10. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorogenic acid prevents isoproterenol-induced DNA damage in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetyl-L-cysteine prevents DNA damage induced by UVA, UVB and visible radiation in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetyl-cysteine protects against DNA damage associated with lead toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. Therapeutic potential of this compound from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Isochlorogenic Acids in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of isochlorogenic acids, focusing on their performance in various cancer cell lines. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of implicated signaling pathways.
Introduction to Isochlorogenic Acids
Isochlorogenic acids are a group of esters formed from one molecule of quinic acid and two molecules of caffeic acid. They are isomers, with the main variations being the positions of the caffeoyl groups on the quinic acid core. The three primary isomers are:
-
Isochlorogenic Acid A (3,5-di-O-caffeoylquinic acid)
-
Isochlorogenic Acid B (3,4-di-O-caffeoylquinic acid)
-
Isochlorogenic Acid C (4,5-di-O-caffeoylquinic acid)
These compounds, found in various plants, have garnered interest for their potential therapeutic effects, including anti-cancer activity. This guide will delve into a comparative analysis of their efficacy against cancer cells.
Quantitative Comparison of Anti-Cancer Activity
The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of different isochlorogenic acids on various cancer cell lines. It is important to note that the experimental conditions, such as incubation times and specific assays used, may vary between studies, which can influence the absolute IC50 values.
Table 1: IC50/EC50 Values of Isochlorogenic Acid Isomers in Various Cancer Cell Lines
| Isochlorogenic Acid Isomer | Cancer Cell Line | Cell Line Type | IC50/EC50 Value | Incubation Time | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 135.8 µM | 24 hours | [1] |
| 4T1 | Murine Triple-Negative Breast Cancer | 154.9 µM | 24 hours | [1] | |
| Isochlorogenic Acid B | NCI-H23 | Human Lung Adenocarcinoma | 3.26 µg/mL | Not Specified | [2][3] |
| Isochlorogenic Acid C | DU-145 | Human Prostate Carcinoma | 5 µM | 72 hours | [4][5] |
| LNCaP | Human Prostate Carcinoma | Similar to DU-145 | 72 hours | [4][5] | |
| PC-3 | Human Prostate Carcinoma | Similar to DU-145 | 72 hours | [4][5] |
Table 2: Comparative Antioxidant Activity of Dicaffeoylquinic Acid Isomers
A study comparing the antioxidant and DNA-protective activities of dicaffeoylquinic acid isomers found that, in general, dicaffeoylquinic acids exhibited stronger antioxidant properties than monocaffeoylquinic acids. Among the dicaffeoylquinic acid isomers, Isochlorogenic Acid C (4,5-dicaffeoylquinic acid) demonstrated higher antioxidant activity in some assays compared to this compound (3,5-dicaffeoylquinic acid) and Isochlorogenic Acid B (3,4-dicaffeoylquinic acid)[1].
Mechanisms of Action: A Comparative Overview
The anti-cancer effects of isochlorogenic acids are mediated through various cellular mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
This compound (3,5-di-O-caffeoylquinic acid)
In triple-negative breast cancer (TNBC) cells, this compound has been shown to inhibit tumor progression by targeting the FAK/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell proliferation, survival, and migration. By inhibiting this pathway, this compound can suppress tumor growth and metastasis[6].
Isochlorogenic Acid C (4,5-di-O-caffeoylquinic acid)
In prostate cancer cells, Isochlorogenic Acid C was found to be the most active among various tested analogs[4][5]. Its primary mechanism of action is the induction of cell cycle arrest at the S phase , rather than direct induction of apoptosis. This arrest in the cell cycle progression ultimately inhibits cancer cell proliferation. Interestingly, this compound did not significantly impact the PI3K/MAPK signaling pathway in the studied prostate cancer cells[4][5].
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for evaluating the anti-cancer effects of isochlorogenic acids.
References
- 1. Antioxidant and DNA-protective activities of chlorogenic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Prostate Cancer Cells by 4,5-Dicaffeoylquinic Acid through Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Harnessing Synergy: Isochlorogenic Acid A as a Potent Adjunct in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer treatments has led to a surge of interest in combination therapies. Natural compounds that can enhance the efficacy of conventional anticancer drugs are of particular interest. Isochlorogenic acid A (ICGA), a phenolic acid found in various plants, has emerged as a promising candidate for synergistic combination with anticancer agents. This guide provides a comprehensive comparison of the synergistic effects of ICGA and the structurally similar chlorogenic acid (CGA) with various anticancer drugs, supported by experimental data and detailed methodologies.
While direct evidence for ICGA's synergy with traditional chemotherapeutic agents is still emerging, studies on its combination with immunotherapy provide a strong rationale for its potential. Furthermore, research on the closely related compound, chlorogenic acid (CGA), offers valuable insights into the potential synergistic interactions of this class of molecules with conventional anticancer drugs.
Synergistic Effects of this compound with Anticancer Agents
Current research highlights the significant synergistic potential of this compound (ICGA) when combined with immune checkpoint inhibitors. A key study has demonstrated its efficacy in triple-negative breast cancer (TNBC) models.
Table 1: Synergistic Effect of this compound with PD-1/PD-L1 Inhibitor in Triple-Negative Breast Cancer
| Anticancer Agent | Cancer Type/Cell Line | ICGA-A Concentration | Key Findings | Molecular Mechanism |
| PD-1/PD-L1 Inhibitor 2 | Triple-Negative Breast Cancer (4T1 murine model) | 10 mg/kg (in vivo) | Significantly enhanced tumor growth inhibition compared to either agent alone.[1][2][3][4] | Inhibition of the FAK/PI3K/AKT/mTOR signaling pathway.[1][3][4] |
| Increased infiltration of macrophages and CD8+ T cells into the tumor microenvironment.[1][2][3][4] | ||||
| Reduced population of exhausted T cells.[1][2][3][4] |
Comparative Analysis: Synergistic Effects of Chlorogenic Acid (CGA) with Chemotherapeutic Drugs
Due to the limited availability of studies on ICGA with traditional chemotherapies, we present data on the structurally similar compound, chlorogenic acid (CGA). These findings suggest potential avenues for future research into ICGA.
Table 2: Synergistic Effects of Chlorogenic Acid (CGA) with Conventional Anticancer Drugs
| Anticancer Drug | Cancer Type/Cell Line | CGA Concentration | Combination Index (CI) | Key Findings |
| Doxorubicin | Osteosarcoma (U2OS and MG-63 cells) | 200 µM | CI < 1 (Synergistic) | Enhanced reduction in cell viability and growth compared to single-agent treatment.[5] |
| Increased apoptosis induction.[5] | ||||
| Cisplatin | Cholangiocarcinoma (RBE cells) | 25 µM | Not explicitly calculated, but synergistic effect implied. | IC50 of cisplatin reduced from 4.51 mg/L to 1.65 mg/L in combination with CGA.[6] |
| Cervical Carcinoma (A431 cells) | 10⁻⁶ - 10⁻⁴ M | Variable (Potentiation to Antagonism) | The combination showed variable effects, suggesting that the interaction may be cell-type specific or dependent on other factors.[7][8] | |
| Hesperidin | Breast Cancer (MCF-7 cells) | 350 µM | 0.76 (Synergistic) | Profoundly suppressed breast cancer cell growth while being less harmful to normal breast cells.[9] |
Experimental Protocols
Cell Viability Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 10³ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the anticancer drug(s) of interest in the culture medium.
-
For combination studies, prepare mixtures of ICGA and the anticancer drug at various concentration ratios.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with single agents and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition and Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control group.
-
Determine the IC50 values for each agent and combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11][12]
-
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16][17]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with ICGA, the anticancer drug, or the combination for the desired time.
-
Harvest the cells by trypsinization and collect the culture supernatant containing any floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction:
-
Treat cells with the specified drug combinations and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-FAK, FAK, p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.[18][19][20]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Mandatory Visualizations
Signaling Pathway of ICGA and PD-1/PD-L1 Inhibitor Synergy
References
- 1. Frontiers | Therapeutic potential of this compound from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer [frontiersin.org]
- 2. Therapeutic potential of this compound from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of this compound from Taraxacum officinale in improving immune response and enhancing the efficacy of PD-1/PD-L1 blockade in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chlorogenic Acid Enhances Doxorubicin-Mediated Cytotoxic Effect in Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorogenic Acid as a Potential Therapeutic Agent for Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorogenic Acid Interaction with Cisplatin and Oxaliplatin: Studies in Cervical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IT [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
Unraveling the Metabolic Fate of Isochlorogenic Acid Isomers: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, understanding the metabolic journey of potential therapeutic compounds is paramount. This guide provides a comparative overview of the in vivo metabolism of three key isochlorogenic acid isomers: isochlorogenic acid A (ICGA-A), isochlorogenic acid B (ICGA-B), and isochlorogenic acid C (ICGA-C). By presenting experimental data, detailed protocols, and visual pathways, this document aims to facilitate a deeper understanding of their pharmacokinetic profiles and metabolic transformations.
The therapeutic potential of isochlorogenic acids, a group of naturally occurring phenolic compounds, is of growing interest. However, their efficacy and safety are intrinsically linked to how they are absorbed, distributed, metabolized, and excreted (ADME) within a living organism. The subtle structural differences between isomers can lead to significant variations in their metabolic fate, influencing their bioavailability and biological activity. This guide synthesizes findings from preclinical studies to offer a comparative perspective on the in vivo metabolism of ICGA-A, ICGA-B, and ICGA-C.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of isochlorogenic acid isomers reveal differences in their absorption and overall exposure in vivo. Studies in rat models have provided initial insights into their bioavailability.
| Parameter | This compound (ICGA-A) | Isochlorogenic Acid B (ICGA-B) | Isochlorogenic Acid C (ICGA-C) |
| Animal Model | Rat | Rat | Rat |
| Dosage | 18 mg/kg (intravenously and intragastrically) | 20 mg/kg (oral) | 5, 10, 25 mg/kg (oral) and 5 mg/kg (intravenous) |
| Absolute Bioavailability (%) | 22.6%[1] | Data not available | 14.4% - 16.9%[2] |
Table 1: Comparative Pharmacokinetic Parameters of Isochlorogenic Acid Isomers in Rats.
In Vivo Metabolism and Metabolite Profile
Upon administration, isochlorogenic acid isomers undergo extensive metabolism, primarily through hydrolysis, methylation, sulfation, and glucuronidation. The number and nature of the resulting metabolites vary between the isomers.
This compound (ICGA-A)
Studies in rats have identified between 32 and 39 metabolites of ICGA-A in plasma, urine, and feces[3][4][5]. The primary metabolic reactions include the cleavage of the ester bonds to release caffeic acid and quinic acid, which then undergo further phase II conjugation reactions.
Isochlorogenic Acid B (ICGA-B)
A study on the metabolism of ICGA-B in rats identified 22 metabolites primarily in feces, with a smaller number detected in urine and plasma. The main metabolic pathways reported are hydrolysis, hydrogenation, methylation, and sulfation.
Isochlorogenic Acid C (ICGA-C)
For ICGA-C, research has identified 10 metabolites in rats following oral administration[6]. Similar to its isomers, the metabolic transformations of ICGA-C involve hydrolysis and subsequent conjugation reactions. In asthmatic mice, it has been observed that long-term oral administration of ICGA-C leads to the detection of chlorogenic acid in the serum, while single-dose administration results in the presence of caffeic acid, suggesting different effective substances depending on the administration regimen[2].
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting and comparing metabolic data. The following section outlines the typical methodologies employed in the in vivo studies of isochlorogenic acid isomers.
Animal Models and Administration
-
Species: Sprague-Dawley or Wistar rats are commonly used models.
-
Administration Route: Oral gavage is the most frequent route for studying metabolism after ingestion. Intravenous administration is used to determine absolute bioavailability.
-
Dosage: Dosages have ranged from 5 mg/kg to 200 mg/kg depending on the study's objective[2][4].
Sample Collection
-
Blood: Serial blood samples are collected from the tail vein or other appropriate sites at various time points post-administration to characterize the plasma concentration-time profile.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours) to assess excretion pathways.
Analytical Methodology
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. Urine and fecal samples undergo homogenization and extraction procedures.
-
Instrumentation: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap), is the standard for identifying and quantifying the parent compound and its metabolites[3][4][5][6].
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.
Visualizing the Metabolic Journey
To illustrate the complex processes involved, the following diagrams depict a generalized experimental workflow for studying in vivo metabolism and the principal metabolic pathways of isochlorogenic acid isomers.
Figure 1: Generalized experimental workflow for in vivo metabolism studies.
Figure 2: Principal metabolic pathways of isochlorogenic acid isomers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isochlorogenic Acid C Alleviates Allergic Asthma via Interactions Between Its Bioactive Form and the Gut Microbiome [mdpi.com]
- 3. Characterization of this compound metabolites in rats using high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. [Metabolite identification of this compound in rats by HPLC-Q-Exactive Orbitrap-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolites Identification of Isochlorogenic Acid C in Rats-SciEngine [cdn.sciengine.com]
structure-activity relationship of isochlorogenic acid isomers
A Comprehensive Guide to the Structure-Activity Relationship of Isochlorogenic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isochlorogenic acid isomers is critical for targeted therapeutic development. This guide provides an objective comparison of the performance of these isomers, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Unveiling the Structural Nuances
Isochlorogenic acids are a subgroup of chlorogenic acids, which are esters of caffeic acid and quinic acid. The key distinction between isochlorogenic acid isomers lies in the number and position of caffeoyl groups attached to the quinic acid core. This structural variance significantly influences their biological activities, including their antioxidant, anti-inflammatory, and enzyme inhibitory properties.
The main isomers of isochlorogenic acid are:
-
Dicaffeoylquinic acids (diCQA) , which include:
-
3,4-dicaffeoylquinic acid (isochlorogenic acid B)
-
3,5-dicaffeoylquinic acid (isochlorogenic acid A)
-
4,5-dicaffeoylquinic acid (isochlorogenic acid C)
-
-
Monocaffeoylquinic acids (CQA) , which include:
-
3-O-caffeoylquinic acid (neochlorogenic acid)
-
4-O-caffeoylquinic acid (cryptochlorogenic acid)
-
5-O-caffeoylquinic acid (chlorogenic acid)
-
Generally, dicaffeoylquinic acids exhibit more potent biological activities than monocaffeoylquinic acids, a phenomenon attributed to the presence of more hydroxyl groups.[1][2]
Comparative Analysis of Biological Activities
The therapeutic potential of isochlorogenic acid isomers is rooted in their diverse biological activities. Below is a comparative summary of their performance based on available experimental data.
Antioxidant Activity
The antioxidant capacity of isochlorogenic acid isomers is a key contributor to their protective effects against oxidative stress-related diseases. Dicaffeoylquinic acids (diCQAs) consistently demonstrate superior antioxidant properties compared to caffeoylquinic acids (CQAs).[1][2] This is largely due to the higher number of hydroxyl groups in diCQAs, which are potent radical scavengers.[1]
Among the diCQA isomers, subtle structural differences influence their antioxidant efficacy. For instance, some studies suggest that 4,5-dicaffeoylquinic acid (isochlorogenic acid C) may have higher antioxidant activity in certain assays compared to isochlorogenic acids A and B, possibly due to steric effects influencing radical accessibility.[1][2][3]
Table 1: Comparison of Antioxidant Activity of Isochlorogenic Acid Isomers
| Isomer Class | Isomer | Antioxidant Activity (DPPH Radical Scavenging) | Antioxidant Activity (ABTS Radical Scavenging) | Reference |
| Dicaffeoylquinic Acids (diCQA) | 3,5-diCQA (this compound) | EC50: 7.5-9.5 µg/mL | EC50: 67.3-77.6 µg/mL | [1] |
| 3,4-diCQA (Isochlorogenic acid B) | EC50: 7.5-9.5 µg/mL | EC50: 67.3-77.6 µg/mL | [1] | |
| 4,5-diCQA (Isochlorogenic acid C) | Reportedly higher in some assays | Reportedly higher in some assays | [1][2] | |
| Caffeoylquinic Acids (CQA) | 3-CQA, 4-CQA, 5-CQA | EC50: 13.2-13.8 µg/mL | EC50: 87.5-91.5 µg/mL | [1] |
Note: EC50 values represent the concentration required to scavenge 50% of the radicals. Lower values indicate higher antioxidant activity.
Anti-inflammatory Activity
Isochlorogenic acid isomers exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][5] Dicaffeoylquinic acids have been shown to be more potent anti-inflammatory agents than caffeoylquinic acids.[6]
These compounds can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[4][6] This leads to a reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-8 (IL-8).[4][6][7]
For example, isochlorogenic acids A and C have been shown to inhibit the expression of proinflammatory cytokines.[7] Furthermore, at the same concentration, diCQAs resulted in a 90% reduction in IL-8 secretion in Caco-2 cells, compared to a 50% reduction by CQAs.[6]
Enzyme Inhibitory Activity
Certain isochlorogenic acid isomers have demonstrated inhibitory activity against enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.[8][9] This suggests their potential application in the management of type 2 diabetes. The inhibitory mechanism often involves the formation of hydrogen bonds and hydrophobic interactions between the isomers and the enzymes.[10] Chlorogenic acid itself has been shown to have IC50 values of 21.93 µg/mL for α-amylase and 27.14 µg/mL for α-glucosidase.[8]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[11][12]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (isochlorogenic acid isomer) in methanol.
-
Prepare a 60 µM solution of DPPH in methanol.
-
-
Assay Procedure:
-
Mix 0.5 mL of the sample solution with 2.5 mL of the DPPH solution.
-
Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank control containing methanol instead of the sample is also measured.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Effect (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another widely used method to assess antioxidant activity.[11]
-
Preparation of Reagents:
-
Prepare a 7 mmol/L ABTS solution and a 2.45 mmol/L potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the sample solution to 990 µL of the diluted ABTS•+ solution.
-
Incubate the mixture for 5 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
In Vitro Anti-inflammatory Assay (Measurement of Nitric Oxide Production)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13]
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in an appropriate medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the isochlorogenic acid isomers for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
-
Measurement of Nitric Oxide:
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
-
The absorbance is measured at 540 nm.
-
-
Calculation:
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.
-
Visualizing the Mechanisms of Action
To better understand the structure-activity relationship, the following diagrams illustrate the key signaling pathways modulated by isochlorogenic acid isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and DNA-protective activities of chlorogenic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Antioxidant and DNA-protective activities of chlorogenic acid isomers. | Semantic Scholar [semanticscholar.org]
- 4. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chlorogenic Acid (CGA) Isomers Alleviate Interleukin 8 (IL-8) Production in Caco-2 Cells by Decreasing Phosphorylation of p38 and Increasing Cell Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the effects of chlorogenic acid isomers and their compounds on alleviating oxidative stress injury in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Isochlorogenic Acid A
The following guide provides essential safety and logistical information for the proper disposal of isochlorogenic acid A, designed for researchers, scientists, and drug development professionals. The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] In the absence of specific guidance, it should be treated as a hazardous chemical waste.
Hazard Identification and Safety
This compound is classified as a hazardous substance.[1] Before handling, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1] |
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective, chemical-impermeable gloves.[1][2]
-
Skin and Body Protection: Wear impervious clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[1]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting. All chemical wastes should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[4]
Step 1: Waste Characterization and Segregation
-
Identify Waste: All materials contaminated with this compound, including stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, gloves), should be considered chemical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless instructed to do so by your EHS office. Store it separately from incompatible materials, such as strong oxidizing agents.[3][5]
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible container, preferably plastic, for waste collection.[6] The original product container can be used if it is in good condition.[5] Do not use food-grade containers.[5]
-
Keep Container Closed: The waste container must be securely capped at all times, except when adding waste.[4][5][6]
Step 3: Labeling
-
Properly Label the Container: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Include the specific components and their approximate concentrations if it is a mixed waste. The label should also indicate the date when waste was first added to the container.
Step 4: Storage (Satellite Accumulation Area)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][6]
-
Follow Storage Limits: Do not exceed the maximum storage volume of 55 gallons for hazardous waste within the SAA.[6] Partially filled containers may remain in the SAA for up to one year, provided the accumulation limits are not met.[5]
-
Inspect Regularly: Weekly inspections of the SAA are required to check for any container leakage.[5]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you are ready for disposal, contact your institution's EHS office (or equivalent department) to arrange for a hazardous waste pickup.[6][7] Do not pour this compound waste down the sink or dispose of it in the regular trash.[4][8]
Step 6: Empty Container Disposal
-
Decontaminate: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or ethanol) capable of removing the residue.[4][7]
-
Collect Rinsate: The rinseate from the triple-rinse process must be collected and disposed of as hazardous waste.[4]
-
Final Disposal: After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[4]
Accidental Release and Spill Procedures
In the event of a spill, ensure the area is well-ventilated and evacuate personnel to a safe area if necessary.[1]
-
Containment: Prevent further leakage or spillage and keep the material away from drains or water courses.[1][9]
-
Cleanup (Solid Spill): For dry spills, use dry clean-up procedures to avoid generating dust.[9] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[9]
-
Cleanup (Liquid Spill): Absorb solutions with an inert, liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol, and dispose of all contaminated materials as hazardous waste.[1]
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
